PG(16:0/16:0)
Description
Structure
2D Structure
Properties
CAS No. |
148466-49-3 |
|---|---|
Molecular Formula |
C38H75O10P |
Molecular Weight |
723 g/mol |
IUPAC Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
InChI Key |
BIABMEZBCHDPBV-MPQUPPDSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Synonyms |
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |
Origin of Product |
United States |
Foundational & Exploratory
The Core of Bacterial Membrane Integrity: An In-depth Technical Guide to the PG(1.6:0/16:0) Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of dipalmitoylphosphatidylglycerol (PG(16:0/16:0)), a crucial phospholipid component of bacterial cell membranes. Understanding this pathway is paramount for the development of novel antimicrobial agents, as many of the enzymes involved are essential for bacterial viability and represent promising drug targets. This document details the core enzymatic steps, summarizes available quantitative data, provides illustrative diagrams of the pathway, and outlines key experimental protocols for studying this fundamental biological process.
The PG(16:0/16:0) Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade
The synthesis of PG(16:0/16:0) in bacteria is a multi-step process that begins with precursors from fatty acid and glycolysis pathways and culminates in the formation of the mature phospholipid within the cell membrane. The pathway can be broadly divided into the synthesis of phosphatidic acid (PA), its activation to cytidine diphosphate-diacylglycerol (CDP-DAG), and the subsequent conversion to phosphatidylglycerol (PG).
Synthesis of Phosphatidic Acid (PA)
The initial steps leading to the formation of the central precursor, phosphatidic acid (PA), can occur through two primary pathways in bacteria: the PlsB/PlsC pathway and the PlsX/PlsY/PlsC pathway. The latter is the exclusive pathway in many Gram-positive pathogens.[1]
-
Step 1: Acyl-Phosphate Formation (PlsX). The pathway commences with the enzyme PlsX, an acyl-acyl carrier protein (ACP):phosphate transacylase.[1] PlsX converts acyl-ACP, the product of the type II fatty acid synthase (FASII) system, into a high-energy acyl-phosphate intermediate.[1] Specifically for PG(16:0/16:0), the substrate would be palmitoyl-ACP.
-
Step 2: First Acylation of Glycerol-3-Phosphate (PlsY). The acyl-phosphate is then utilized by the integral membrane enzyme PlsY, a glycerol-3-phosphate acyltransferase (GPAT).[1] PlsY transfers the acyl group from acyl-phosphate to the sn-1 position of glycerol-3-phosphate (G3P), forming lysophosphatidic acid (LPA).[1][2]
-
Step 3: Second Acylation to Form Phosphatidic Acid (PlsC). The final step in PA synthesis is catalyzed by the 1-acyl-glycerol-3-phosphate acyltransferase, PlsC. This enzyme transfers a second acyl group, also from acyl-ACP, to the sn-2 position of LPA, yielding phosphatidic acid (PA).[1][2][3] For the synthesis of PG(16:0/16:0), this would involve the addition of a second palmitoyl group.
Activation of Phosphatidic Acid
-
Step 4: Synthesis of CDP-Diacylglycerol (CdsA). Phosphatidic acid is then activated by the enzyme CDP-diacylglycerol synthase (CdsA). CdsA catalyzes the reaction between PA and cytidine triphosphate (CTP) to produce cytidine diphosphate-diacylglycerol (CDP-DAG), a critical liponucleotide intermediate for the synthesis of all major phospholipids in bacteria.[4][5]
Formation of Phosphatidylglycerol
-
Step 5: Synthesis of Phosphatidylglycerol Phosphate (PgsA). The enzyme phosphatidylglycerol phosphate (PGP) synthase (PgsA) catalyzes the condensation of CDP-DAG and glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP) and cytidine monophosphate (CMP).[5][6][7]
-
Step 6: Dephosphorylation to Phosphatidylglycerol (PGP Phosphatases). The final step is the dephosphorylation of PGP to yield phosphatidylglycerol (PG). This reaction is catalyzed by a family of enzymes known as PGP phosphatases. In Escherichia coli, three such enzymes have been identified: PgpA, PgpB, and PgpC.[6] In many Gram-positive bacteria, a broadly conserved phosphatase, PgpP, is responsible for this essential step.[8][9]
The following diagram illustrates the core biosynthesis pathway for PG(16:0/16:0) in bacteria.
Quantitative Data on PG(16:0/16:0) Biosynthesis
Quantitative understanding of the PG biosynthesis pathway is crucial for kinetic modeling and for identifying rate-limiting steps that could be targeted for inhibition. While comprehensive kinetic data for all enzymes across different bacterial species is not exhaustively compiled, this section summarizes available information.
Table 1: Enzyme Kinetic Parameters for PG Biosynthesis Pathway Enzymes
| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |
| PlsX | Bacillus subtilis | Palmitoyl-ACP | Not Reported | Not Reported | [1] |
| PlsY | Bacillus subtilis | Acyl-Phosphate | Not Reported | Not Reported | [1] |
| PlsC | Escherichia coli | Acyl-ACP, LPA | Not Reported | Not Reported | [3] |
| CdsA | Escherichia coli | Phosphatidic Acid | Not Reported | Not Reported | [10] |
| PgsA | Escherichia coli | CDP-DAG, G3P | Not Reported | Not Reported | [6] |
| PGP Phosphatase (PgpA) | Escherichia coli | PGP | Not Reported | Not Reported | [6] |
Table 2: Phospholipid Composition in Bacteria
| Organism | Growth Phase | PG (% of total phospholipids) | Reference |
| Escherichia coli | Exponential | 5-20% | [5][6] |
| Bacillus subtilis | Exponential | Varies | [11] |
| Bacillus subtilis | Stationary | Slight Decrease | [11] |
The relative abundance of PG can vary depending on the bacterial species and growth conditions.[5][6][11]
Experimental Protocols
This section provides an overview of key experimental methodologies for the investigation of the PG(16:0/16:0) biosynthesis pathway.
General Experimental Workflow
The study of this pathway typically involves enzyme purification, development of activity assays, and analysis of lipid products.
Detailed Methodologies
Protocol 1: Assay for PGP Phosphatase Activity
This protocol is adapted from general phosphatase assay methodologies and can be optimized for specific bacterial PGP phosphatases.
Objective: To measure the rate of phosphate release from PGP.
Materials:
-
Purified PGP phosphatase enzyme
-
Phosphatidylglycerol phosphate (PGP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing assay buffer and varying concentrations of the PGP substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified PGP phosphatase to each well. Include a no-enzyme control.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculation: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of inorganic phosphate. Enzyme activity can then be calculated and expressed in units such as nmol of phosphate released per minute per mg of enzyme.
Protocol 2: Quantitative Analysis of Bacterial Phospholipids by Mass Spectrometry
This protocol provides a general framework for the extraction and analysis of bacterial phospholipids.
Objective: To identify and quantify the different phospholipid species, including PG(16:0/16:0), in a bacterial culture.
Materials:
-
Bacterial cell culture
-
Chloroform
-
Methanol
-
Mass spectrometer (e.g., ESI-MS/MS)
Procedure:
-
Cell Harvesting: Grow the bacterial culture to the desired growth phase and harvest the cells by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system. This will separate the lipids into an organic phase.
-
Sample Preparation: Evaporate the organic solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol or isopropanol).
-
Mass Spectrometry Analysis: Infuse the lipid extract into the mass spectrometer.
-
Full Scan: Acquire a full scan mass spectrum in negative ion mode to identify the molecular ions of the different phospholipid classes. Phosphatidylglycerols will appear as [M-H]- ions.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis on the parent ions of interest to confirm the head group and identify the fatty acyl chains. For PG(16:0/16:0), fragmentation will yield characteristic product ions corresponding to the loss of the glycerol head group and the individual palmitoyl chains.
-
-
Quantification: For quantitative analysis, appropriate internal standards for each phospholipid class should be added before the extraction step. The abundance of each lipid species can be determined by comparing its peak area to that of the corresponding internal standard.
Regulation and Significance
The biosynthesis of PG is tightly regulated to maintain membrane homeostasis. The enzymes in this pathway, particularly those at the initial steps, are subject to feedback inhibition and transcriptional control, ensuring that the production of phospholipids is coordinated with cell growth and division.[3]
The integrity of this pathway is essential for numerous cellular functions, including:
-
Membrane Structure and Fluidity: PG is a major component of the bacterial cell membrane, contributing to its structural integrity and fluidity.[12]
-
Protein Function: It plays a role in the proper functioning of membrane-associated proteins.
-
Precursor for Other Lipids: PG serves as a precursor for the synthesis of other important membrane lipids, such as cardiolipin.[13]
Given its essentiality and the conservation of its enzymes across many pathogenic bacteria, the PG biosynthesis pathway is an attractive target for the development of novel antibiotics. Inhibitors of these enzymes could disrupt membrane biogenesis, leading to bacterial cell death.
Conclusion
The PG(16:0/16:0) biosynthesis pathway is a fundamental and highly conserved process in bacteria, critical for the formation of a functional cell membrane. This technical guide has provided a detailed overview of the enzymatic steps, available quantitative data, and key experimental protocols for its study. A deeper understanding of the kinetics, regulation, and inhibition of this pathway will undoubtedly pave the way for the development of new and effective antibacterial therapies. Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to explore the intricate regulatory networks that govern this essential pathway.
References
- 1. Kinetics of phosphatidylglycerol synthesis in isolated membrane vesicles from Escherichia coli containing different amounts of membrane-bound phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic phospholipid labeling of intact bacteria enables a fluorescence assay that detects compromised outer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic Acid Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Phospholipid synthesis inside phospholipid membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A deeper insight into phospholipid biosynthesis in Gram-positive bacteria [asbmb.org]
- 10. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 11. Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of bacterial phospholipids by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Cellular Localization of PG(16:0/16:0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitoylphosphatidylglycerol [PG(16:0/16:0) or DPPG], is a specific molecular species of phosphatidylglycerol (PG) that plays crucial roles in cellular structure and function. While PG, in general, is a minor component of most cellular membranes, its distribution is not uniform, with notable enrichment in specific organelles. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of PG(16:0/16:0), detailing its distribution across various organelles and its functional implications. We will delve into the experimental methodologies used to determine its subcellular location, present available quantitative data, and explore its involvement in cellular signaling pathways.
Introduction
Phosphatidylglycerols (PGs) are a class of anionic phospholipids that are essential components of biological membranes. The specific molecular species, PG(16:0/16:0), also known as dipalmitoylphosphatidylglycerol (DPPG), is characterized by two saturated 16-carbon palmitic acid chains esterified to the glycerol backbone. While PGs constitute a small fraction of the total phospholipids in most animal tissues, typically 1-2%, their concentration and specific acyl chain composition can vary significantly between different cell types and subcellular compartments.[1] Understanding the precise localization of PG(16:0/16:0) is critical for elucidating its specific biological functions, from maintaining membrane integrity to participating in signaling cascades.
Cellular Distribution of PG(16:0/16:0)
The subcellular distribution of PG(16:0/16:0) is not uniform, with significant enrichment observed in specific organelles. This differential localization is intimately linked to its specialized functions within the cell.
Mitochondria
Mitochondria, the powerhouses of the cell, are a primary site of PG localization. PGs are found in high concentrations in mitochondrial membranes and are essential precursors for the synthesis of cardiolipin (CL), a dimeric phospholipid almost exclusively found in the inner mitochondrial membrane (IMM).[1] Cardiolipin is critical for the optimal functioning of the electron transport chain and the maintenance of mitochondrial membrane potential. While specific quantitative data for the PG(16:0/16:0) species within mitochondrial sub-compartments (outer and inner membranes) is limited, the overall enrichment of the PG class points to a significant presence. The biosynthesis of PG itself can occur in both the mitochondria and the endoplasmic reticulum.[2]
Lung Surfactant
PG(16:0/16:0) is a well-established and significant component of pulmonary surfactant, a lipoprotein complex that lines the alveoli of the lungs.[1][3] In lung surfactant, PG can be the second most abundant phospholipid, reaching up to 11% of the total.[1] This high concentration is crucial for reducing surface tension at the air-liquid interface, preventing alveolar collapse during expiration. The specific composition of surfactant phospholipids, including the presence of dipalmitoyl species like PG(16:0/16:0), is critical for its surface-active properties.
Endoplasmic Reticulum and Golgi Apparatus
The endoplasmic reticulum (ER) is a major site of lipid synthesis, including the precursors for PG. While the ER is involved in the biosynthesis of PG, it is generally not considered a site of PG(16:0/16:0) accumulation. Similarly, the Golgi apparatus is primarily involved in the processing and sorting of lipids and proteins, and significant enrichment of PG(16:0/16:0) in this organelle has not been widely reported.
Plasma Membrane
The plasma membrane lipid composition is complex and varies between cell types. While PGs are present in the plasma membrane, they are generally a minor component. Specific data on the enrichment of the PG(16:0/16:0) species in the plasma membrane is scarce.
Quantitative Data on PG(16:0/16:0) Distribution
Obtaining precise quantitative data for the subcellular distribution of specific lipid species like PG(16:0/16:0) is technically challenging. However, advances in lipidomics, particularly mass spectrometry-based approaches, are beginning to provide more detailed insights. The following table summarizes the currently available, albeit limited, quantitative information.
| Organelle/Compartment | PG(16:0/16:0) Abundance (as % of total PG or total phospholipids) | Cell/Tissue Type | Reference |
| Lung Surfactant | Up to 11% of total phospholipids (for the entire PG class) | Mammalian Lung | [1] |
| Chloroplasts (Arabidopsis) | HMP-PG (including 16:0/16:0) accounts for 51.5% ± 1.4% of total PG in fab1 mutant | Arabidopsis thaliana | [4] |
| Macrophages | Not specifically quantified for PG(16:0/16:0), but PG supplementation was used in studies | RAW macrophages | [5] |
HMP-PG: High-Melting-Point Phosphatidylglycerol
Experimental Protocols for Determining Cellular Localization
The determination of the subcellular localization of PG(16:0/16:0) relies on a combination of techniques for organelle isolation and subsequent lipid analysis.
Subcellular Fractionation
This is a foundational technique for isolating specific organelles from cell lysates. The general workflow involves:
-
Cell Lysis: Gentle disruption of the plasma membrane to release the cellular contents.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds to pellet progressively smaller organelles.
-
Density Gradient Centrifugation: Further purification of organelle fractions based on their buoyant density in a sucrose or other gradient medium.
A common workflow for isolating major organelles is depicted below:
Lipid Extraction and Analysis
Once organelles are isolated, lipids are extracted and analyzed, typically using mass spectrometry-based lipidomics.
-
Lipid Extraction: The Folch or Bligh-Dyer methods, which use a chloroform/methanol/water solvent system, are commonly employed to extract lipids from the purified organelle fractions.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the identification and quantification of individual lipid species, including PG(16:0/16:0).
The general workflow for lipidomics analysis is as follows:
Signaling Pathways Involving PG(16:0/16:0)
While PG is a key precursor in the biosynthesis of cardiolipin, its direct role as a signaling molecule is less well-defined compared to other phospholipids like phosphatidylinositol phosphates or phosphatidic acid. However, the production and localization of PG are integral to mitochondrial health and function, which are central to numerous signaling pathways, including apoptosis.
Cardiolipin Synthesis Pathway
The primary signaling relevance of PG is its role as a direct precursor to cardiolipin. This synthesis occurs in the inner mitochondrial membrane.
Potential Role in Apoptosis
Mitochondria play a central role in the intrinsic apoptotic pathway. Changes in the mitochondrial lipidome, including the levels of cardiolipin and its precursors, can influence the release of pro-apoptotic factors like cytochrome c. While a direct signaling role for PG(16:0/16:0) in apoptosis is not firmly established, its importance in maintaining mitochondrial membrane integrity suggests an indirect involvement.[6]
Conclusion
PG(16:0/16:0) exhibits a distinct and functionally significant cellular localization, with a pronounced enrichment in mitochondria and pulmonary surfactant. Its role as a precursor for cardiolipin synthesis underscores its importance in mitochondrial function and, by extension, in cellular bioenergetics and apoptosis. While detailed quantitative data on its distribution across all organelles remain to be fully elucidated, the application of advanced lipidomics techniques is progressively refining our understanding. Future research focusing on the specific protein interactions and direct signaling roles of PG(16:0/16:0) will be crucial for a complete appreciation of its multifaceted contributions to cellular physiology and pathology, offering potential avenues for therapeutic intervention in a variety of diseases.
References
- 1. Human Metabolome Database: Showing metabocard for PG(16:0/16:0) (HMDB0010570) [hmdb.ca]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The lipid basis of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of PG(16:0/16:0) with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (PG(16:0/16:0) or DPPG) is a ubiquitous anionic phospholipid that plays a critical role in the structure and function of biological membranes. As a key component of the cellular lipidome, DPPG is not merely a structural scaffold but an active participant in a multitude of cellular processes through its direct and indirect interactions with membrane proteins. This technical guide provides a comprehensive overview of the current understanding of PG(16:0/16:0)-membrane protein interactions, focusing on quantitative data, detailed experimental methodologies, and the functional consequences of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate interplay between lipids and proteins in cellular signaling, transport, and catalysis.
The Role of PG(16:0/16:0) in Modulating Membrane Protein Function
PG(16:0/16:0) carries a net negative charge at physiological pH, which is a key determinant of its interaction with membrane proteins. This anionic nature facilitates electrostatic interactions with positively charged residues on membrane proteins, influencing their localization, conformation, and activity. Beyond simple electrostatic attraction, PG(16:0/16:0) can engage in more specific interactions, acting as a cofactor or allosteric modulator for a variety of membrane proteins, including ion channels, G-protein coupled receptors (GPCRs), and enzymes. The saturated acyl chains of PG(16:0/16:0) also contribute to the physical properties of the membrane, such as thickness and fluidity, which in turn can indirectly affect the function of embedded proteins.
Quantitative Analysis of PG(16:0/16:0)-Membrane Protein Interactions
The following tables summarize the available quantitative data for the interaction of PG(16:0/16:0) and closely related saturated phosphatidylglycerols with specific membrane proteins.
| Protein | Lipid | Technique | Binding Affinity (Kd) | Thermodynamic Parameters | Stoichiometry (n) | Reference |
| PlsX | DPPG (16:0/16:0) | Surface Plasmon Resonance (SPR) | 94 nM (at 20°C) | Not Reported | Not Reported | [1] |
| PlsX | DPPG (16:0/16:0) | Surface Plasmon Resonance (SPR) | 115 nM (at 30°C) | Not Reported | Not Reported | [1] |
| Heat Shock Protein 27 (HSP27) | DPPA (16:0/16:0-PA) | Liposome Binding Assay | 13.3 µM | Not Reported | Not Reported | [2] |
| LL-37 (peptide) | PG (16:0/16:0) | Native Mass Spectrometry | Binding observed, Kd not quantified | Increased binding strength with longer acyl chains | Up to 3 lipids per peptide | [3] |
Note: Data for dipalmitoylphosphatidic acid (DPPA) is included as a close structural analog to DPPG, highlighting the affinity of HSP27 for saturated anionic lipids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between PG(16:0/16:0) and membrane proteins.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol for Analyzing Protein Binding to PG(16:0/16:0)-Containing Liposomes:
-
Liposome Preparation:
-
Prepare a lipid mixture containing PG(16:0/16:0) and a matrix lipid (e.g., POPC) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with an appropriate buffer (e.g., HBS-EP buffer) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
SPR Experiment Setup:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing liposomes.
-
Equilibrate the sensor chip with running buffer (e.g., HBS-EP).
-
Inject the prepared liposomes over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for capture on the chip.
-
Inject a solution of NaOH (e.g., 50 mM) to remove any loosely bound or unstable liposomes.
-
The system is now ready for the injection of the protein analyte.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein over the liposome-coated sensor surface.
-
Monitor the change in resonance units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between protein injections using a mild regeneration solution (e.g., a short pulse of dilute acid or base) to remove the bound protein without disrupting the liposome layer.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without liposomes or with control liposomes) to correct for bulk refractive index changes.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[4][5]
-
Caption: Workflow for SPR analysis of protein-liposome interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol for Analyzing Protein Interaction with PG(16:0/16:0)-Containing Micelles or Vesicles:
-
Sample Preparation:
-
Prepare a solution of the purified protein in a well-defined buffer.
-
Prepare a solution of PG(16:0/16:0)-containing liposomes or mixed micelles (with a suitable detergent like C8E4) in the exact same buffer to minimize heats of dilution.[3]
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Fill the sample cell with the protein solution.
-
Fill the injection syringe with the liposome/micelle solution.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the liposome/micelle solution into the protein solution.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.[6]
-
Caption: Workflow for ITC analysis of protein-lipid interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides atomic-resolution information on the structure and dynamics of proteins and lipids in a membrane environment.
Protocol for Studying Protein-PG(16:0/16:0) Interactions in Oriented Bilayers:
-
Sample Preparation:
-
Co-dissolve the isotopically labeled (e.g., ¹⁵N-labeled) protein and PG(16:0/16:0)-containing lipids in an organic solvent.
-
Deposit the mixture onto thin glass plates.
-
Remove the organic solvent under vacuum to form a lipid-protein film.
-
Hydrate the film by incubating it in a chamber with controlled humidity.
-
Stack the glass plates to form an oriented sample.
-
-
ssNMR Experiment:
-
Place the stacked glass plates into an NMR probe with the plane of the bilayers oriented at a specific angle to the magnetic field.
-
Acquire ¹⁵N ssNMR spectra to probe the orientation and dynamics of specific residues in the protein.
-
Acquire ³¹P ssNMR spectra to assess the orientation and phase of the lipid bilayer.
-
-
Data Analysis:
-
Analyze the chemical shifts and line shapes in the ssNMR spectra to determine the orientation of protein secondary structures (e.g., alpha-helices) relative to the membrane normal.
-
Changes in the ssNMR spectra upon inclusion of the protein in the PG(16:0/16:0) membrane can reveal specific interactions and conformational changes.[7][8][9]
-
Caption: Workflow for ssNMR analysis of protein-lipid interactions.
Case Studies: PG(16:0/16:0) Interactions with Specific Membrane Proteins
Ion Channels: The KcsA Potassium Channel
G-Protein Coupled Receptors (GPCRs): Rhodopsin and the A2A Adenosine Receptor
GPCRs represent the largest family of membrane receptors and are major drug targets. The activity of many GPCRs is modulated by their lipid environment. For instance, studies on the A2A adenosine receptor have shown that its ligand binding thermodynamics are influenced by the surrounding membrane.[11][12] While direct quantitative data for PG(16:0/16:0) binding is limited, molecular dynamics simulations of rhodopsin have revealed specific interaction sites for polyunsaturated fatty acids, suggesting that specific lipid-protein interactions are crucial for receptor function.[13] The anionic nature of PG(16:0/16:0) makes it a likely candidate for interacting with the charged residues in the cytoplasmic loops of GPCRs, which are critical for G-protein coupling.
Conclusion
The interaction of PG(16:0/16:0) with membrane proteins is a vital aspect of cellular function, influencing protein structure, localization, and activity. This technical guide has provided an overview of the quantitative data available, detailed experimental protocols for studying these interactions, and highlighted specific examples of membrane proteins modulated by this anionic lipid. While our understanding of these intricate interactions has grown significantly, further research is needed to elucidate the precise molecular mechanisms and thermodynamic principles governing the specificity of PG(16:0/16:0) for different membrane proteins. Such knowledge will be invaluable for the rational design of novel therapeutics that target lipid-protein interfaces.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. scispace.com [scispace.com]
- 3. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molecular-interactions.si [molecular-interactions.si]
- 6. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]
- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 8. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. Binding thermodynamics of adenosine A2a receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding thermodynamics at A1 and A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A role for direct interactions in the modulation of rhodopsin by omega-3 polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Ubiquitous Phospholipid: A Technical History of Phosphatidylglycerol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerol (PG), a seemingly minor component in the grand orchestra of cellular lipids, holds a place of profound importance in the fundamental processes of life. From the intricate machinery of photosynthesis to the complex signaling cascades that govern cellular fate, the discovery and subsequent elucidation of phosphatidylglycerol's roles have provided invaluable insights into membrane biology and cellular metabolism. This technical guide delves into the history of phosphatidylglycerol's discovery, the pioneering experimental methods used in its characterization, its quantitative distribution across different life forms, and its intricate involvement in cellular signaling pathways.
The Dawn of Discovery: Unmasking a Novel Phospholipid
The story of phosphatidylglycerol begins in the mid-20th century, a period of burgeoning interest in the molecular components of the cell. The pioneering work of Andrew A. Benson and Bunji Maruo in 1958 led to the first isolation and identification of this unique phospholipid from the unicellular green alga, Scenedesmus.[1] Their work, a landmark in lipid biochemistry, laid the foundation for decades of research into the structure and function of this ubiquitous molecule.
Closely linked to the history of phosphatidylglycerol is the discovery of one of its key derivatives, cardiolipin. This complex dimeric phospholipid was first isolated from beef heart muscle in the early 1940s by Mary C. Pangborn.[2][3] Initially identified for its serological activity, the intricate structure and vital mitochondrial functions of cardiolipin would only be fully appreciated in the ensuing decades, with phosphatidylglycerol recognized as its direct biosynthetic precursor in eukaryotes.
Foundational Experimental Protocols
The initial identification and characterization of phosphatidylglycerols were made possible by the development of novel extraction and chromatographic techniques. These early methods, while less sophisticated than modern analytical chemistry, were instrumental in separating and identifying individual phospholipid classes from complex biological mixtures.
Lipid Extraction: The Folch Method
A cornerstone of early lipid research was the development of robust extraction protocols. The method developed by Jordi Folch and his colleagues in 1957 became a standard procedure for the quantitative extraction of lipids from tissues.[4][5][6]
Protocol:
-
Homogenization: The biological tissue is homogenized in a chloroform:methanol (2:1, v/v) mixture. The volume of the solvent is typically 20 times the volume of the tissue sample.
-
Agitation: The homogenate is agitated for 15-20 minutes at room temperature to ensure thorough lipid extraction.
-
Filtration/Centrifugation: The solid debris is removed by filtration or centrifugation, yielding a single-phase liquid extract.
-
Washing: The extract is washed with a 0.9% NaCl solution (or distilled water) to remove non-lipid contaminants. This creates a biphasic system.
-
Phase Separation: The mixture is centrifuged at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.
-
Isolation of Lipid Phase: The upper, aqueous phase is carefully removed. The lower, chloroform phase, which contains the purified lipids, is collected.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
Chromatographic Separation: Two-Dimensional Paper Chromatography
In the 1950s and 1960s, two-dimensional paper chromatography was a powerful technique for separating complex mixtures of phospholipids.[7][8] This method allowed for the resolution of individual phospholipid classes based on their differential partitioning between a stationary phase (the paper) and two different mobile phases (solvent systems).
Protocol:
-
Sample Application: The total lipid extract is spotted onto a corner of a sheet of chromatography paper (e.g., Whatman No. 1).
-
First Dimension Development: The paper is placed in a chromatography tank with the first solvent system (e.g., phenol-water). The solvent moves up the paper by capillary action, separating the lipids based on their polarity.
-
Drying: The paper is removed from the tank and thoroughly dried in a fume hood to remove all traces of the first solvent.
-
Second Dimension Development: The paper is rotated 90 degrees and placed in a second chromatography tank with a different solvent system (e.g., butanol-propionic acid-water). This further separates the lipids that were not fully resolved in the first dimension.
-
Visualization: The separated phospholipid spots are visualized using specific stains, such as iodine vapor or Rhodamine B.
-
Identification: The identity of each spot is determined by comparing its position to that of known phospholipid standards run on the same chromatogram.
Quantitative Distribution of Phosphatidylglycerol
Following its discovery, researchers began to quantify the abundance of phosphatidylglycerol in various organisms and subcellular compartments. These early studies revealed a striking disparity in its distribution, hinting at its specialized roles.
| Organism/Tissue | Percentage of Total Phospholipids | Reference |
| Escherichia coli (exponential phase) | ~20% | [9] |
| Escherichia coli (stationary phase) | <20% (with an increase in cardiolipin) | [10] |
| Branhamella catarrhalis | Present | [11] |
| Neisseria gonorrhoeae | Present | [11] |
| Spinach Chloroplasts | Quantitatively important | [12] |
| Plant Photosynthetic Tissues | Major phospholipid in thylakoid membranes | [13] |
| Human Plasma | ~1-2% | [14] |
| Mammalian Tissues (general) | Low concentrations | [1] |
The Biosynthesis of Phosphatidylglycerol and Cardiolipin
The metabolic pathways leading to the synthesis of phosphatidylglycerol and its derivative, cardiolipin, were gradually elucidated in the decades following their discovery.
Phosphatidylglycerol Biosynthesis
The primary pathway for phosphatidylglycerol synthesis is conserved across prokaryotes and eukaryotes.
Cardiolipin Biosynthesis
Cardiolipin is synthesized from phosphatidylglycerol, but the specific pathway differs between prokaryotes and eukaryotes.
Prokaryotic Pathway: In bacteria like E. coli, two molecules of phosphatidylglycerol are condensed by cardiolipin synthase (Cls) to form cardiolipin and a molecule of glycerol.
Eukaryotic Pathway: In eukaryotes, cardiolipin synthesis occurs in the mitochondria. Phosphatidylglycerol reacts with CDP-diacylglycerol, catalyzed by cardiolipin synthase, to produce cardiolipin and CMP.
The Emerging Roles of Phosphatidylglycerol in Cellular Signaling
While initially recognized for its structural roles, particularly in photosynthetic and bacterial membranes, subsequent research has unveiled the critical involvement of phosphatidylglycerol and its metabolite, cardiolipin, in a variety of cellular signaling pathways.
Phosphatidylglycerol and Inflammation
Recent studies have highlighted a significant role for phosphatidylglycerol in modulating inflammatory responses, particularly through its interaction with the Toll-like receptor (TLR) signaling pathway.[7][15][16][17] TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate an inflammatory cascade. Phosphatidylglycerol has been shown to inhibit TLR activation, thereby dampening the inflammatory response.
Cardiolipin: A Key Player in Apoptosis
As the primary derivative of phosphatidylglycerol in mitochondria, cardiolipin plays a central role in the intrinsic pathway of apoptosis.[18] Under apoptotic stimuli, cardiolipin undergoes oxidation and is translocated to the outer mitochondrial membrane. This serves as a signal for the recruitment and activation of pro-apoptotic proteins, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Conclusion
From its humble discovery in single-celled algae to its recognition as a key player in fundamental cellular processes, the journey of understanding phosphatidylglycerol and its derivatives has been a testament to the intricate and interconnected nature of cellular biochemistry. For researchers, scientists, and drug development professionals, the history of phosphatidylglycerol serves as a compelling example of how the study of a single molecule can unlock profound insights into the workings of the cell. As our analytical capabilities continue to advance, further exploration of the nuanced roles of phosphatidylglycerol in health and disease will undoubtedly open new avenues for therapeutic intervention and a deeper appreciation for the elegance of molecular biology.
References
- 1. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylglycerol Incorporates into Cardiolipin to Improve Mitochondrial Activity and Inhibits Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The application of a two-dimensional paper-chromatographic technique to the analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The application of a two-dimensional paper-chromatographic technique to the analysis of phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipid—the dynamic structure between living and non-living world; a much obligatory supramolecule for present and future [aimspress.com]
- 9. Lipids of Branhamella catarrhalis and Neisseria gonorrhoeae [ouci.dntb.gov.ua]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. The essential role of phosphatidylglycerol in photosynthesis [ouci.dntb.gov.ua]
- 13. Phosphatidylglycerol inhibits toll-like receptor-mediated inflammation by danger-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylglycerol Inhibits Toll-Like Receptor-Mediated Inflammation by Danger-Associated Molecular Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Dichotomy of a Saturated Phospholipid: PG(16:0/16:0) in Prokaryotic and Eukaryotic Membranes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitoylphosphatidylglycerol (PG(16:0/16:0)) is a unique phospholipid species characterized by its saturated acyl chains, conferring distinct biophysical properties to the membranes it inhabits. While a minor component in many eukaryotic membranes, it plays a crucial and sometimes abundant role in specific contexts, such as pulmonary surfactant. In contrast, phosphatidylglycerol (PG) is a major anionic phospholipid in most bacterial membranes, with the specific acylation, including the dipalmitoyl form, being critical for membrane stability and function. This technical guide delves into the comparative landscape of PG(16:0/16:0) in prokaryotic and eukaryotic membranes, exploring its distribution, biosynthesis, functional roles, and the experimental methodologies used for its characterization. A deeper understanding of the differential roles of this lipid can unveil novel therapeutic targets, particularly in the realm of infectious diseases.
Introduction
Biological membranes are complex, dynamic structures primarily composed of a lipid bilayer interspersed with proteins. The specific lipid composition of a membrane is fundamental to its function, influencing fluidity, curvature, and the activity of membrane-associated proteins. Phosphatidylglycerol (PG) is an anionic phospholipid that serves as a key structural component and a precursor for other lipids, such as cardiolipin. The fatty acid composition of PG significantly dictates its biophysical properties. PG(16:0/16:0), with its two saturated 16-carbon palmitic acid chains, is of particular interest due to its ability to form highly ordered, gel-phase domains within membranes. This guide provides a comprehensive comparison of PG(16:0/16:0) in prokaryotic and eukaryotic systems, highlighting key differences in its abundance, synthesis, and physiological significance.
Distribution and Quantitative Abundance of PG(16:0/16:0)
The concentration of PG(16:0/16:0) varies significantly between prokaryotes and eukaryotes, and even within different membranes of the same organism. The following tables summarize the available quantitative data.
Table 1: Abundance of Phosphatidylglycerol (PG) in Various Bacterial Membranes
| Bacterial Species | Membrane | Total PG (% of Total Phospholipids) | PG(16:0/16:0) (% of Total PG) | Reference |
| Escherichia coli | Inner Membrane | 20-25% | Not typically a major species; more common are 16:0/16:1 and 16:0/18:1. | [1] |
| Bacillus subtilis | Cytoplasmic Membrane | ~25% (exponential phase) | A major molecular species is 30:0-PG (likely 15:0/15:0).[2] | [2] |
| Corynebacterium glutamicum | Cytoplasmic Membrane | Variable with temperature | Low abundance; major species are PG 16:0-18:1 and PG 18:1-18:1.[3] | [3] |
| Enterobacter cloacae | Outer Membrane Vesicles | Enriched | Increased abundance of PG(16:0/16:1) and PG(16:0/18:1).[4] | [4] |
Table 2: Abundance of PG(16:0/16:0) in Eukaryotic Membranes
| Eukaryotic System | Membrane/Location | Total PG (% of Total Phospholipids) | PG(16:0/16:0) (% of Total PG) | Reference |
| Rat Lung Surfactant | Alveolar Lining | up to 11% | Lower ratio of 16:0-16:0 to 16:0-18:1 compared to PC.[5] | [5][6] |
| Yeast (S. cerevisiae) Mitochondria | Inner Membrane | Minor phospholipid | Present, but specific quantification is context-dependent.[7] | [7] |
| Human Tissues (general) | Various | 1-2% | - |
Biosynthesis of PG(16:0/16:0): A Tale of Two Pathways
The fundamental pathway for PG biosynthesis is conserved between prokaryotes and eukaryotes, proceeding via phosphatidic acid (PA) and CDP-diacylglycerol (CDP-DAG). However, the subcellular localization and the enzymes involved can differ.
Prokaryotic PG Biosynthesis
In bacteria, PG synthesis occurs at the cytoplasmic membrane. The pathway is initiated from glycerol-3-phosphate, which is acylated to form PA.
Eukaryotic PG Biosynthesis
In eukaryotes, the synthesis of PG is primarily localized to the inner mitochondrial membrane, reflecting the endosymbiotic origin of mitochondria.[8] The precursors, PA and CTP, are imported into the mitochondria.
Functional Roles of PG(16:0/16:0)
The presence and concentration of PG(16:0/16:0) have profound effects on membrane properties and cellular functions.
In Prokaryotes: Membrane Integrity and Cell Division
In bacteria, PG is a major anionic phospholipid contributing to the overall negative charge of the cytoplasmic membrane. This is crucial for:
-
Membrane Stability: PG helps to stabilize the membrane by preventing lipid desorption and decreasing permeability.[1]
-
Protein Localization and Function: The negative charge of PG is important for the proper localization and function of various membrane proteins.
-
Cell Division: PG, along with cardiolipin, forms domains within the bacterial membrane that are critical for the proper assembly of the cell division machinery.[9] Specifically, helical domains enriched in PG may act as scaffolds for the localization of key cell division proteins.[9]
In Eukaryotes: Specialized Functions
In most eukaryotic membranes, PG is a minor component. However, it has vital roles in specific contexts:
-
Pulmonary Surfactant: PG is a significant component of lung surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse.[6] While dipalmitoylphosphatidylcholine (DPPC) is the most abundant component, PG contributes to the dynamic properties of the surfactant film.[10][11] The presence of PG in amniotic fluid is a clinical indicator of fetal lung maturity.[6]
-
Mitochondrial Function: Within the inner mitochondrial membrane, PG is the immediate precursor for cardiolipin, a unique dimeric phospholipid essential for the structure and function of the electron transport chain complexes.[8][12] An excess or imbalance of PG in mitochondrial membranes can lead to abnormal mitochondrial morphology and function.[7]
Experimental Protocols
The accurate quantification and characterization of PG(16:0/16:0) require specific and sensitive analytical techniques.
Lipid Extraction
A common and effective method for extracting lipids from both prokaryotic and eukaryotic cells is a modified Bligh-Dyer method using a chloroform/methanol/water solvent system.
References
- 1. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Osmolality, Temperature, and Membrane Lipid Composition Modulate the Activity of Betaine Transporter BetP in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outer Membrane Vesicles, Lipidome, and Biofilm Formation in the Endophyte Enterobacter Cloacae SEA01 from Agave Tequilana [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Specific degradation of phosphatidylglycerol is necessary for proper mitochondrial morphology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and roles of phospholipids in mitochondrial fusion, division and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Lipid Domains in Bacterial Cell Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylcholine molecular species in lung surfactant: composition in relation to respiratory rate and lung development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucm.es [ucm.es]
- 12. Mitochondrial phospholipids: role in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermal Behavior of Dipalmitoylphosphatidylglycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the phase transition temperature of dipalmitoylphosphatidylglycerol (DPPG), a key anionic phospholipid in various biological and pharmaceutical systems. Understanding the thermal behavior of DPPG is crucial for advancements in drug delivery, biomembrane modeling, and the study of cellular processes. This document details the critical phase transition temperatures of DPPG, outlines the experimental protocols for their determination, and explores the factors influencing these transitions.
Core Concepts: Phase Transitions in DPPG
Dipalmitoylphosphatidylglycerol, like other phospholipids, exhibits distinct temperature-dependent phases. The transition between these phases is characterized by specific temperatures, which are critical indicators of the membrane's physical state, including its fluidity, permeability, and packing. The primary phase transitions observed in DPPG are:
-
Main Transition (Tm): This is the most prominent and well-studied phase transition. It represents the shift from a well-ordered gel phase (Lβ') to a fluid-like liquid crystalline phase (Lα). During this transition, the hydrocarbon chains of the lipid molecules "melt" and become disordered.
-
Pre-transition (Tp): Occurring at a temperature below the main transition, the pre-transition involves a change from the lamellar gel phase (Lβ') to a periodically undulated or "rippled" gel phase (Pβ').
-
Sub-transition (Ts): This transition occurs at a lower temperature than the pre-transition and represents a change from a more ordered, crystalline-like subgel phase to the gel phase (Lβ'). The observation of the sub-transition often requires prolonged incubation at low temperatures.
Quantitative Overview of DPPG Phase Transitions
The phase transition temperatures of DPPG can be influenced by various factors, including the experimental conditions and the presence of other molecules. The following table summarizes the key quantitative data reported in the literature.
| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) | Conditions and Remarks |
| Main Transition (Tm) | ~41[1][2] | 8.7 kcal/mol | Generally observed in fully hydrated DPPG multilamellar vesicles. This value is consistent across numerous studies. |
| Pre-transition (Tp) | 32 - 35 | Not consistently reported | The appearance and temperature of the pre-transition can be sensitive to factors such as ionic strength and the presence of impurities. |
| Sub-transition (Ts) | ~14 - 28 | ~6 kcal/mol | Requires incubation at low temperatures (e.g., 4°C) for an extended period to be observed. The exact temperature can vary depending on the buffer and ionic strength.[3] |
Factors Influencing DPPG Phase Transitions
The phase behavior of DPPG is highly sensitive to its environment. Understanding these influences is critical for applications where DPPG is a component.
Ionic Environment
The anionic nature of the phosphatidylglycerol headgroup makes its phase transitions susceptible to the ionic strength and the type of cations present in the surrounding medium.
-
Monovalent Cations (e.g., Na+, K+): The presence of monovalent cations can slightly increase the main transition temperature of DPPG by less than 3°C.[4]
-
Divalent Cations (e.g., Ca2+, Mg2+): Divalent cations have a more pronounced effect. For instance, the addition of Ca2+ can abolish the phase transition of phosphatidylglycerol in the range of 0-70°C, indicating a strong interaction that stabilizes the gel phase.[4] In contrast, Mg2+ tends to broaden the transition and increase the Tm.[4]
Interaction with Peptides
Antimicrobial peptides and other membrane-active peptides can significantly alter the phase behavior of DPPG-containing membranes. This is a crucial aspect of their mechanism of action.
-
Cationic Antimicrobial Peptides: These peptides can interact electrostatically with the negatively charged DPPG headgroups, leading to a disruption of the lipid packing. Some amphipathic helical cationic antimicrobial peptides have been shown to promote the formation of crystalline phases in lipid mixtures containing DPPG.[3] The insertion of peptides like protegrin-1 into DPPG monolayers leads to a disordering of the lipid packing.[5] The specific effect on the Tm can vary depending on the peptide's structure and concentration.
Experimental Protocols for Determining Phase Transitions
The characterization of DPPG phase transitions is primarily achieved through techniques that can detect changes in the physical state of the lipid bilayer as a function of temperature. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are two of the most powerful and commonly employed methods.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat changes that occur in a sample as its temperature is varied. This technique provides a thermodynamic profile of the phase transitions, including the transition temperature (Tm) and the enthalpy change (ΔH) associated with the transition.
Detailed Methodology:
-
Liposome Preparation:
-
A known amount of DPPG is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the Tm of DPPG (~50°C) to form multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 1-10 mg/mL.
-
For the preparation of unilamellar vesicles (LUVs or SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.
-
-
DSC Analysis:
-
A precise volume of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.
-
The pans are hermetically sealed.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is scanned over a desired range (e.g., 10°C to 60°C) at a constant heating and cooling rate (e.g., 1-2°C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.
-
The peak of the endothermic transition in the heating scan corresponds to the Tm. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a non-invasive technique that provides information about the conformational order of the lipid acyl chains. The vibrational frequencies of specific chemical groups, particularly the CH2 stretching vibrations, are sensitive to the packing and mobility of the hydrocarbon chains.
Detailed Methodology:
-
Sample Preparation:
-
DPPG liposomes are prepared as described for the DSC protocol.
-
A small aliquot of the liposome suspension is placed between two CaF2 or BaF2 windows separated by a thin spacer (e.g., 25 µm). These window materials are transparent to infrared radiation.
-
-
FTIR Measurement:
-
The sample cell is placed in the FTIR spectrometer, which is equipped with a temperature-controlled sample holder.
-
The temperature is varied in a controlled manner, typically in small increments (e.g., 1-2°C).
-
At each temperature, an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-1000 cm-1).
-
The position of the symmetric (νs) and asymmetric (νas) CH2 stretching bands (typically around 2850 cm-1 and 2920 cm-1, respectively) is monitored.
-
-
Data Analysis:
-
A plot of the peak position (wavenumber) of the CH2 stretching band versus temperature is generated.
-
A sharp, sigmoidal increase in the wavenumber is observed at the main phase transition, reflecting the increase in conformational disorder of the acyl chains.
-
The midpoint of this sigmoidal curve is taken as the Tm.
-
Visualization of Experimental Workflow and Influencing Factors
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the phase transition temperature and the logical relationships of factors influencing it.
References
- 1. Influence of various cationic amphiphilic drugs on the phase-transition temperature of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Amphipathic Helical Cationic Antimicrobial Peptides Promote Rapid Formation of Crystalline States in the Presence of Phosphatidylglycerol: Lipid Clustering in Anionic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
The Net Charge of PG(16:0/16:0) at Physiological pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the net charge of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as PG(16:0/16:0) or DPPG, at physiological pH. Understanding the ionization state of phospholipids is critical for research in areas such as membrane biophysics, drug delivery, and the development of lipid-based nanoparticles.
Executive Summary
At a physiological pH of approximately 7.4, the phospholipid PG(16:0/16:0) carries a net charge of -1 . This negative charge is primarily due to the deprotonation of its phosphate group. The hydroxyl groups of the glycerol headgroup remain protonated and electrically neutral under these conditions. This inherent negative charge significantly influences the interaction of PG(16:0/16:0)-containing membranes with their environment, including ions, proteins, and pharmaceutical agents.
Chemical Structure and Ionizable Groups
PG(16:0/16:0) is a glycerophospholipid. Its structure consists of a glycerol backbone esterified to two palmitic acid molecules at the sn-1 and sn-2 positions. The sn-3 position is linked via a phosphodiester bond to a glycerol headgroup.
The ionizable functional groups in the PG(16:0/16:0) molecule are:
-
The Phosphate Group: This is the primary site of ionization.
-
The Hydroxyl Groups of the Glycerol Headgroup: These groups have the potential to ionize at highly basic pH values.
The two palmitic acid chains are non-ionizable hydrocarbons.
Determination of Net Charge at Physiological pH
The net charge of a molecule at a specific pH is determined by the pKa values of its ionizable groups. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated to deprotonated forms of a functional group.
Physiological pH is tightly regulated and maintained within a narrow range, typically between 7.35 and 7.45 in human blood.[1][2] For the purpose of this guide, we will consider a physiological pH of 7.4.
Ionization State of Functional Groups
Phosphate Group: The phosphate group in phosphatidylglycerol is acidic, with a pKa value significantly lower than physiological pH. At neutral pH, the phosphate group is negatively charged.[3] This indicates that at a pH of 7.4, the phosphate group will be almost entirely deprotonated, carrying a charge of -1.
Glycerol Headgroup Hydroxyl Groups: The hydroxyl groups of the glycerol headgroup are much weaker acids than the phosphate group. The pKa of a primary alcohol, such as those in glycerol, is typically around 14.[4][5] Since the physiological pH of 7.4 is substantially lower than the pKa of these hydroxyl groups, they will remain fully protonated and thus electrically neutral.
Calculation of Net Charge
The net charge of the PG(16:0/16:0) molecule is the sum of the charges of its individual functional groups at physiological pH.
| Functional Group | pKa | Charge at pH 7.4 |
| Phosphate Group | << 7.4 | -1 |
| Glycerol Hydroxyls | ~14 | 0 |
| Net Charge | -1 |
Experimental Evidence
The net negative charge of phosphatidylglycerol at physiological pH is a well-established characteristic. Experimental techniques that rely on the electrostatic properties of lipid membranes consistently demonstrate this negative charge. For instance, studies involving liposomes containing PG show their migration towards the anode in an electric field, confirming a net negative surface charge.
Signaling Pathways and Logical Relationships
The net negative charge of PG(16:0/16:0) is a fundamental property that dictates its role in various biological and pharmaceutical contexts. The following diagram illustrates the logical flow from the molecular structure to its functional implications.
Caption: Logical workflow from PG(16:0/16:0) structure to its net charge and functional implications.
Experimental Protocols
A common method to experimentally verify the net charge of a lipid is through zeta potential measurement .
Protocol for Zeta Potential Measurement of PG(16:0/16:0) Liposomes
-
Liposome Preparation:
-
Dissolve PG(16:0/16:0) in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer of physiological pH (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.
-
To obtain unilamellar vesicles, subject the hydrated lipid suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension in the same physiological buffer to an appropriate concentration for the instrument.
-
Inject the sample into the measurement cell of a zeta potential analyzer.
-
The instrument applies an electric field and measures the electrophoretic mobility of the liposomes.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation. A negative zeta potential value confirms the net negative charge of the PG(16:0/16:0) liposomes.
-
Conclusion
The chemical structure of PG(16:0/16:0), specifically the presence of a phosphate group with a low pKa, results in a net negative charge of -1 at physiological pH. This fundamental property is crucial for its biological functions and its application in pharmaceutical formulations. The provided information and experimental outline serve as a comprehensive resource for scientists and researchers working with this important phospholipid.
References
Methodological & Application
Dipalmitoylphosphatidylglycerol (DPPG) Standard for Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid with two C16:0 fatty acyl chains, making it a key saturated phosphatidylglycerol (PG). As a fundamental component of biological membranes, particularly in lung surfactant and bacterial membranes, the accurate quantification of DPPG and other PGs is crucial for understanding various physiological and pathological processes. This application note provides a detailed protocol for the quantitative analysis of PGs in biological samples using a dipalmitoylphosphatidylglycerol standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled or odd-chain internal standard is essential for achieving high accuracy and precision in lipidomics.
Applications
The quantification of DPPG and other phosphatidylglycerols is relevant in numerous research and development areas:
-
Pulmonary Research: DPPG is a critical component of pulmonary surfactant, and its levels can be indicative of lung maturity and function.[1]
-
Bacteriology: PGs are major anionic phospholipids in bacterial membranes, making them targets for novel antibiotic development.
-
Drug Delivery: DPPG is utilized in the formulation of liposomes for drug delivery systems due to its ability to form stable bilayers.
-
Cell Signaling: PGs and their metabolites, such as lysophosphatidylglycerols (LPGs), are involved in cellular signaling pathways.[2][3][4]
Quantitative Analysis of Phosphatidylglycerols by LC-MS/MS
The gold standard for the sensitive and specific quantification of lipids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing Multiple Reaction Monitoring (MRM). This technique allows for the selective detection of target analytes in complex biological matrices.
Internal Standard Selection
For accurate quantification, the use of an appropriate internal standard (IS) is critical to correct for variations in sample preparation and instrument response. An ideal IS for PG analysis is a non-endogenous, structurally similar lipid. An odd-chain phosphatidylglycerol, such as 17:0-14:1 PG , is an excellent choice as it shares similar ionization and fragmentation properties with endogenous even-chain PGs but can be chromatographically and mass spectrometrically distinguished.[5]
Sample Preparation: Lipid Extraction
A robust lipid extraction method is paramount for reliable quantification. The Folch or Bligh & Dyer methods are commonly used for the extraction of total lipids from biological samples.[6] An acidified extraction can improve the recovery of anionic lipids like PG.[6]
Protocol: Modified Bligh & Dyer Extraction
-
Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.
-
Solvent Addition: To 100 µL of the homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Internal Standard Spiking: Add a known amount of the 17:0-14:1 PG internal standard solution to the mixture.
-
Vortexing: Vortex the mixture thoroughly for 15 minutes to ensure complete mixing and lipid extraction.
-
Phase Separation: Add 125 µL of chloroform and 125 µL of water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for DPPG Quantification
Caption: Workflow for the quantitative analysis of DPPG.
LC-MS/MS Method
The following is a representative UPLC-MS/MS method for the analysis of phosphatidylglycerols. Optimization may be required depending on the specific instrumentation.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 55 °C |
| Gradient | 40% B to 100% B over 10 min, hold at 100% B for 2 min, return to 40% B and re-equilibrate for 3 min. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
MRM Transitions
The following MRM transitions can be used for the detection of DPPG and the internal standard 17:0-14:1 PG. The collision energy should be optimized for the specific instrument.
| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DPPG (16:0/16:0-PG) | 721.5 | 255.2 | 45 |
| 17:0-14:1 PG (IS) | 721.5 | 269.2 / 225.2 | 45 |
Note: The precursor ion for both DPPG and 17:0-14:1 PG can be the same, but they will be separated chromatographically. The product ions correspond to the respective fatty acyl chains.
Quantitative Data
The following table summarizes typical performance characteristics for the quantitative analysis of phosphatidylglycerols using LC-MS/MS. These values can be used as a benchmark for method validation.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.04 - 33 pmol/mL | [5] |
| Limit of Quantitation (LOQ) | 0.1 - 110 pmol/mL | [5] |
| Linearity (r²) | > 0.99 | General expectation for validated bioanalytical methods. |
| Precision (%RSD) | < 15% | General expectation for validated bioanalytical methods. |
| Accuracy (% Recovery) | 85 - 115% | General expectation for validated bioanalytical methods. |
Phosphatidylglycerol Metabolic Pathway
Phosphatidylglycerol is synthesized from phosphatidic acid (PA) and serves as a precursor for the synthesis of other important phospholipids, such as cardiolipin, and signaling molecules like lysophosphatidylglycerol.
Phosphatidylglycerol Biosynthesis and Metabolism
Caption: Biosynthesis and metabolic fate of phosphatidylglycerol.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of dipalmitoylphosphatidylglycerol and other phosphatidylglycerols in biological samples using a DPPG standard and LC-MS/MS. The detailed protocol for lipid extraction and the specific LC-MS/MS parameters, including MRM transitions for DPPG and a suitable internal standard, offer a robust starting point for researchers. The inclusion of quantitative performance metrics and a diagram of the PG metabolic pathway further enhances the utility of this guide for lipidomics research in academic and industrial settings. Adherence to these methodologies will enable accurate and reproducible quantification of PGs, facilitating a deeper understanding of their roles in health and disease.
References
- 1. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Liposomes Containing 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(16:0/16:0))
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer. Due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds, they are extensively used as drug delivery vehicles.[1][2][3] 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), also known as DPPG or PG(16:0/16:0), is an anionic phospholipid commonly used in the formulation of liposomes. The presence of DPPG can impart a negative surface charge, influencing the stability, encapsulation efficiency, and in vivo behavior of the liposomes.[4][5]
This document provides a detailed protocol for the preparation of liposomes containing PG(16:0/16:0) using the thin-film hydration followed by extrusion method. This technique is widely used due to its simplicity and ability to produce unilamellar vesicles with a controlled size distribution.[6][7]
Materials and Equipment
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(16:0/16:0))
-
Other lipids as required (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)[8]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Water bath
-
Round-bottom flask
-
Vacuum pump
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)[9]
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)
-
Gas-tight syringes
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) (optional)
Experimental Protocols
Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.[6][7] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.
Protocol:
-
Lipid Dissolution: Dissolve the desired amount of PG(16:0/16:0) and any other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution. For lipids that are difficult to dissolve, a chloroform:methanol mixture (2:1 v/v) can be used.[8]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. For PG(16:0/16:0), the Tm is 41°C. A temperature of 45-50°C is generally suitable.[8] Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight. Residual solvent can affect the stability and properties of the liposomes.
Hydration of the Lipid Film
-
Pre-heating: Pre-heat the hydration buffer to a temperature above the Tm of the lipids (e.g., 50°C for PG(16:0/16:0)).[6]
-
Hydration: Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.
Liposome Extrusion
Extrusion is a technique used to reduce the size of liposomes and produce a more uniform population of unilamellar vesicles.[10] The process involves forcing the liposome suspension through a polycarbonate membrane with a defined pore size.[10][11]
Protocol:
-
Assemble the Extruder: Assemble the liposome extruder according to the manufacturer's instructions, with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate Temperature: Place the assembled extruder in a heating block set to a temperature above the lipid Tm (e.g., 50°C). Allow the extruder to equilibrate for at least 10 minutes.[11]
-
Load the Syringe: Draw the MLV suspension into one of the gas-tight syringes.
-
Extrusion: Pass the lipid suspension back and forth between the two syringes through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final product is in the receiving syringe.[12] The number of passes influences the homogeneity of the liposome size distribution.[11]
-
Collection: The resulting suspension contains unilamellar vesicles with a size distribution close to the pore size of the membrane used.
Characterization of Liposomes
1. Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS) is a common technique to measure the hydrodynamic diameter and PDI of the liposomes. The PDI is a measure of the heterogeneity of the sample, with values below 0.2 indicating a monodisperse population.[13]
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure using a DLS instrument.
2. Zeta Potential:
-
Method: Zeta potential is a measure of the surface charge of the liposomes. For PG(16:0/16:0) containing liposomes, a negative zeta potential is expected. Zeta potential is an indicator of the stability of the liposomal dispersion, with values greater than |30| mV generally indicating good stability.[4]
-
Procedure: Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) and measure using a zeta potential analyzer.
3. Morphology:
-
Method: Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the liposomes, confirming their spherical shape and lamellarity.
-
Procedure: A small drop of the liposome suspension is placed on a TEM grid, stained with a suitable negative stain (e.g., uranyl acetate), and imaged after drying.
Data Presentation
The following table summarizes typical quantitative data for liposomes prepared with PG(16:0/16:0).
| Formulation (Molar Ratio) | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DPPG | Sonication | 56.2 ± 0.4 | < 0.3 | -43 ± 2 | [5] |
| DPPG/DPPC (1:1) | Sonication | 98.0 ± 1.76 | 0.22 ± 0.01 | -38.8 ± 0.7 | [4] |
| DPPG (with Veliparib) | Thin-film hydration & Sonication | ~130 | - | < -30 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the preparation of PG(16:0/16:0) liposomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete lipid film formation | Inefficient solvent removal. | Ensure the rotation speed and vacuum are optimal. Increase the drying time under high vacuum.[6] |
| Lipid film is difficult to hydrate | Hydration temperature is too low. | Ensure the hydration buffer is heated to a temperature above the Tm of all lipids in the formulation. |
| Large and polydisperse liposomes after hydration | Incomplete hydration or aggregation. | Increase hydration time with gentle agitation. Proceed with the extrusion step for size reduction and homogenization. |
| High pressure during extrusion | Lipid concentration is too high. | Dilute the liposome suspension. For high lipid concentrations, a sequential extrusion through membranes with decreasing pore sizes may be necessary.[10] |
| Low encapsulation efficiency (for drug-loaded liposomes) | Drug properties (e.g., solubility). | For hydrophilic drugs, consider using a higher lipid concentration or optimizing the hydration volume. For hydrophobic drugs, ensure they are well-dissolved with the lipids in the organic solvent. |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Considerations for Making Liposomes by Thin Film-Hydration Method -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 10. liposomes.ca [liposomes.ca]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Liposomes: Protocol [inanobotdresden.github.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of PG(16:0/16:0) from Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of the specific phosphatidylglycerol species, PG(16:0/16:0), from cultured cells. The document includes a comparison of common lipid extraction methods, step-by-step experimental procedures, and visualizations to guide researchers in selecting and performing the optimal protocol for their needs.
Introduction
Phosphatidylglycerol (PG) is a glycerophospholipid that plays a crucial role in the structure and function of biological membranes.[1][2] It is a key component of pulmonary surfactant and is also found in the plasma membrane where it can directly activate lipid-gated ion channels.[3] PG serves as a precursor for the synthesis of signaling molecules such as lysophosphatidylglycerols, which are involved in regulating various cellular processes, including inflammatory and immune responses.[4] The specific molecular species, PG(16:0/16:0), containing two palmitic acid chains, is often used as an internal standard in lipidomic analyses due to its defined structure. Accurate and efficient extraction of PG(16:0/16:0) from cellular matrices is critical for its quantification and the study of its biological roles.
This document outlines and compares three widely used lipid extraction methods: the Folch method, the Bligh and Dyer method, and the Butanol/Methanol (BUME) method.
Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted lipids. Below is a summary of the performance of the Folch, Bligh and Dyer, and BUME methods for the extraction of phospholipids, with a focus on acidic lipids like phosphatidylglycerol.
| Method | Principle | Advantages | Disadvantages | PG Recovery |
| Folch | Two-step extraction using a chloroform:methanol (2:1, v/v) mixture, followed by a wash with a salt solution to remove non-lipid contaminants. | Considered a "gold standard" with high extraction efficiency for a broad range of lipids.[5][6][7] | Uses a large volume of chloroform, which is a hazardous solvent. The procedure is relatively time-consuming.[8] | Generally high, serves as a benchmark for other methods. |
| Bligh and Dyer | A modified, more rapid version of the Folch method that uses a smaller volume of chloroform and methanol.[9][10] | Faster than the Folch method and uses less solvent.[11] | May have lower recovery for high-lipid content samples compared to the Folch method.[11] | Comparable to the Folch method for low-lipid samples. |
| BUME | A chloroform-free method that uses a butanol:methanol mixture for the initial extraction.[12][13][14] | Avoids the use of hazardous chlorinated solvents. Can be automated for high-throughput applications.[14][15] Shows higher recovery for some acidic lipids like PG compared to the Folch method.[13][15] | May require optimization for different sample types. | Reported to be higher than the Folch method for PG.[13][15] |
Experimental Protocols
The following are detailed protocols for the extraction of lipids from cultured mammalian cells.
Protocol 1: Modified Folch Method for Cultured Cells
This protocol is adapted for the extraction of lipids from approximately 1-5 million cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution, ice-cold
-
Conical centrifuge tubes (15 mL)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
For adherent cells, wash the cells with ice-cold PBS, then scrape the cells into a small volume of PBS.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing: Wash the cell pellet twice with 3-5 mL of ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash. Discard the supernatant.
-
Lipid Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold water.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Two distinct phases will be visible: the upper aqueous phase and the lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase.
-
Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Protocol 2: Bligh and Dyer Method for Cultured Cells
This protocol provides a faster alternative to the Folch method, suitable for smaller sample sizes.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing: Follow steps 1 and 2 from the Folch method protocol.
-
Lipid Extraction:
-
Resuspend the cell pellet in 0.8 mL of deionized water.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) solution.
-
Vortex the mixture vigorously for 1 minute to create a single-phase system.
-
Add an additional 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of deionized water and vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Drying and Storage:
-
Evaporate the solvent and store the dried lipid extract as described in the Folch method protocol.
-
Protocol 3: BUME Method for Cultured Cells
This protocol is a chloroform-free alternative for lipid extraction.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Butanol (HPLC grade)
-
Methanol (HPLC grade)
-
Heptane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
1% Acetic acid solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing: Follow steps 1 and 2 from the Folch method protocol.
-
Lipid Extraction:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 300 µL of a butanol:methanol (3:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 300 µL of a heptane:ethyl acetate (3:1, v/v) solution.
-
Add 300 µL of 1% acetic acid.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 5 minutes at 4°C. The lipids will be in the upper organic phase.
-
-
Lipid Collection:
-
Carefully transfer the upper organic phase to a new glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent and store the dried lipid extract as described in the Folch method protocol.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of PG(16:0/16:0) from cultured cells.
References
- 1. Ultimate Guide to Phosphatidylglycerol: Structure, Functions, and Analysis [metwarebio.com]
- 2. Overview of Phosphatidylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. youtube.com [youtube.com]
- 11. vliz.be [vliz.be]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PG(16:0/16:0) in Model Membrane Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (PG(16:0/16:0) or DPPG) is a synthetic, anionic phospholipid widely utilized in the creation of model biological membranes.[][2] Its well-defined structure, consisting of a glycerol headgroup and two saturated 16-carbon acyl chains, allows for the formation of stable and reproducible lipid bilayers.[3] These model membranes are instrumental in biophysical studies aimed at understanding membrane properties and the interactions of various molecules, such as drugs and proteins, with the lipid bilayer.[][3] The negative charge of the phosphoglycerol headgroup makes DPPG particularly useful for investigating the influence of electrostatic interactions on membrane dynamics and protein binding.[][4]
Biophysical Properties of PG(16:0/16:0) Membranes
PG(16:0/16:0) membranes exhibit distinct thermotropic phase behavior, transitioning from a highly ordered gel phase (Lβ') at lower temperatures to a less ordered liquid-crystalline phase (Lα) at higher temperatures.[5] This phase transition is a critical parameter in model membrane studies, as it influences membrane fluidity, permeability, and protein function.
Data Presentation
| Property | Value | Technique | Reference |
| Main Phase Transition Temperature (Tm) | ~41 °C | Differential Scanning Calorimetry (DSC) | [5][6][7][8][9] |
| Pre-transition Temperature | ~33.2 °C | Differential Scanning Calorimetry (DSC) | [6] |
| Molecular Weight | 744.95 g/mol | --- | [10] |
| Topological Polar Surface Area | 152 Ų | Computed | [11] |
Key Applications in Model Membrane Studies
Drug-Membrane Interaction Studies
DPPG model membranes are extensively used to investigate how drugs interact with and penetrate cellular barriers.[12] The anionic nature of DPPG is particularly relevant for studying interactions with cationic or amphiphilic drugs. Techniques such as Differential Scanning Calorimetry (DSC) can reveal how a drug affects the phase transition of the lipid bilayer, providing insights into its membrane-perturbing effects.[13][14]
Experimental Workflow: Drug-Membrane Interaction using DSC
Caption: Workflow for studying drug-membrane interactions using DSC.
Protein-Lipid Interaction Studies
The interaction of proteins with lipid membranes is fundamental to numerous cellular processes.[15][16] DPPG membranes are excellent models for studying these interactions, especially for proteins that bind to negatively charged surfaces.[17] Techniques like Langmuir-Blodgett troughs allow for the characterization of protein insertion into a lipid monolayer, while DSC can reveal protein-induced changes in membrane stability.[18][19]
Signaling Pathway: Protein Binding to Anionic Membrane
Caption: Protein binding to a DPPG membrane via electrostatic interactions.
Experimental Protocols
Protocol 1: Preparation of DPPG Liposomes by Thin-Film Hydration and Sonication
This protocol describes the preparation of multilamellar vesicles (MLVs) and their subsequent conversion to small unilamellar vesicles (SUVs) by sonication.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (DPPG) powder
-
Chloroform/Methanol mixture (2:1, v/v)
-
Desired buffer solution (e.g., Tris-HCl, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath sonicator or probe sonicator
-
Vacuum desiccator
Methodology:
-
Lipid Film Formation: a. Dissolve a known quantity of DPPG in a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. c. Further dry the film under a gentle stream of nitrogen gas for approximately 10 minutes, followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.[20]
-
Hydration: a. Hydrate the dry lipid film with the desired buffer solution by adding the buffer to the flask. The final lipid concentration is typically in the range of 1-10 mg/mL. b. Vortex the mixture for 30 seconds to facilitate the formation of multilamellar vesicles (MLVs).[20] c. Incubate the suspension for about 30 minutes at a temperature above the Tm of DPPG (~41°C) to ensure complete hydration.[20][21]
-
Sonication (for SUV formation): a. Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the milky suspension becomes clear. b. Probe Sonication: Immerse a sonicator tip into the MLV suspension. Sonicate in short bursts with intermittent cooling periods to prevent overheating and lipid degradation.[22]
-
Annealing and Storage: a. After sonication, anneal the liposome solution by incubating it above the Tm for about 30 minutes. b. Store the prepared liposomes at 4°C. For long-term storage, they can be frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the phase transition temperature (Tm) of DPPG liposomes.[23]
Materials:
-
DPPG liposome suspension (prepared as in Protocol 1)
-
Differential Scanning Calorimeter
-
DSC sample and reference pans (aluminum)
-
Buffer solution used for liposome preparation (as a reference)
Methodology:
-
Sample Preparation: a. Accurately pipette a small volume (typically 10-20 µL) of the liposome suspension into a DSC sample pan. b. Pipette an identical volume of the corresponding buffer into a reference pan. c. Hermetically seal both pans.
-
DSC Measurement: a. Place the sample and reference pans into the DSC cell. b. Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 10°C). c. Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the main transition (e.g., 60°C).[24] d. Record the heat flow as a function of temperature.
-
Data Analysis: a. The resulting thermogram will show an endothermic peak corresponding to the main phase transition. b. The temperature at the peak maximum is taken as the Tm.[18] c. The area under the peak corresponds to the enthalpy of the transition (ΔH). d. The width of the peak at half-height provides information about the cooperativity of the transition.
Protocol 3: Monolayer Studies using a Langmuir-Blodgett Trough
This protocol describes the formation and characterization of a DPPG monolayer at the air-water interface.[25]
Materials:
-
Langmuir-Blodgett trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)[25]
-
DPPG solution in a volatile, water-immiscible solvent (e.g., chloroform/methanol, 9:1 v/v) at a concentration of ~1 mg/mL
-
High-purity water or desired aqueous subphase
-
Microsyringe
Methodology:
-
Trough Preparation: a. Thoroughly clean the Langmuir trough and barriers. b. Fill the trough with the high-purity water or desired subphase until a convex meniscus is formed. c. Aspirate the surface to remove any contaminants.
-
Monolayer Formation: a. Using a microsyringe, carefully deposit small droplets of the DPPG solution onto the subphase surface. b. Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a lipid monolayer at the air-water interface.
-
Isotherm Measurement: a. Compress the monolayer by moving the barriers at a constant rate. b. Simultaneously record the surface pressure as a function of the area per molecule. c. The resulting surface pressure-area isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the area occupied by a single lipid molecule in each phase.[19]
-
Langmuir-Blodgett Deposition (Optional): a. A solid substrate can be vertically dipped and withdrawn through the compressed monolayer to transfer a single layer of DPPG onto the substrate for further analysis (e.g., by AFM).[26][27]
References
- 2. 1,2-Dipalmitoyl-Sn-Glycero-3-Phospho-(1-Rac-Glycerol) (Sodium Salt) Latest Price, 1,2-Dipalmitoyl-Sn-Glycero-3-Phospho-(1-Rac-Glycerol) (Sodium Salt) Exporter [handomchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Packing behaviour of two predominant anionic phospholipids of bacterial cytoplasmic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) =99 TLC 67232-81-9 [sigmaaldrich.com]
- 11. 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | C38H74NaO10P | CID 46891827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the cholesterol reducing agent simvastatin with zwitterionic DPPC and charged DPPG phospholipid membranes [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Protein—Phospholipid/Membrane Interactions Using a “Membrane-on-a-Chip” Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Protein-Mediated Changes in Membrane Fluidity and Ordering: Insights into the Molecular Mechanism and Implications for Cellular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Layer formations in the bacteria membrane mimetic DPPE-DPPG/water system induced by sulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 26. Taking advantage of electrostatic interactions to grow Langmuir-Blodgett films containing multilayers of the phospholipid dipalmitoylphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Langmuir and Langmuir–Blodgett technologies as nanoarchitectonic tools for the incorporation of curcumin in membrane systems - Nanoscale (RSC Publishing) DOI:10.1039/D2NR06631A [pubs.rsc.org]
Application Note: Quantification of PG(16:0/16:0) by HILIC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylglycerols (PGs) are a class of glycerophospholipids that play crucial roles in various biological processes. They are key components of mitochondrial membranes and pulmonary surfactant.[1][2] PG(16:0/16:0), also known as dipalmitoyl phosphatidylglycerol, is a specific molecular species of PG containing two palmitic acid chains. Accurate quantification of PG(16:0/16:0) in biological matrices is essential for understanding its role in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of PG(16:0/16:0) using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
This protocol is adapted from the widely used Folch method for lipid extraction.[3][4][5]
Materials:
-
Human plasma
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): PG(17:0/17:0) solution (1 mg/mL in chloroform/methanol 1:1)
-
Conical glass tubes (15 mL)
-
Nitrogen evaporator
-
Acetonitrile
-
Isopropanol
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a 15 mL conical glass tube, add 100 µL of plasma.
-
Add 10 µL of the PG(17:0/17:0) internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on a shaker at room temperature for 30 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the collected organic phase under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 200 µL of acetonitrile:isopropanol (9:1, v/v) for HILIC-MS/MS analysis.
HILIC-MS/MS Analysis
Instrumentation:
-
UHPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[4]
-
Mobile Phase A: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: 95:5 Water:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 70.0 | 30.0 |
| 8.0 | 50.0 | 50.0 |
| 8.1 | 95.0 | 5.0 |
| 12.0 | 95.0 | 5.0 |
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PG(16:0/16:0) | 721.5 | 255.2 | 100 | 45 |
| PG(17:0/17:0) (IS) | 749.6 | 269.2 | 100 | 45 |
Note: In negative ion mode, the product ions correspond to the respective fatty acid carboxylate anions.[6][7]
Quantification
A calibration curve is constructed by plotting the peak area ratio of PG(16:0/16:0) to the internal standard PG(17:0/17:0) against the concentration of the PG(16:0/16:0) standards. The concentration of PG(16:0/16:0) in the plasma samples is then determined from this calibration curve.
Data Presentation
Table 1: Quantitative Data for PG(16:0/16:0) in Human Plasma Samples
| Sample ID | Peak Area PG(16:0/16:0) | Peak Area PG(17:0/17:0) (IS) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Control 1 | 150,234 | 100,123 | 1.500 | 1.25 |
| Control 2 | 165,876 | 102,456 | 1.619 | 1.35 |
| Control 3 | 148,990 | 99,876 | 1.492 | 1.24 |
| Mean ± SD (Control) | 155,033 ± 9,183 | 100,818 ± 1,382 | 1.537 ± 0.070 | 1.28 ± 0.06 |
| Treated 1 | 220,145 | 101,567 | 2.168 | 1.81 |
| Treated 2 | 235,678 | 103,210 | 2.283 | 1.90 |
| Treated 3 | 218,901 | 99,987 | 2.189 | 1.82 |
| Mean ± SD (Treated) | 224,908 ± 9,145 | 101,588 ± 1,612 | 2.213 ± 0.062 | 1.84 ± 0.05 |
Note: The concentration values are for illustrative purposes and will vary depending on the specific samples and experimental conditions.
Visualizations
Phosphatidylglycerol Biosynthesis Pathway
Caption: Biosynthesis pathway of phosphatidylglycerol.[1][8][9][10]
Experimental Workflow for PG(16:0/16:0) Quantification
Caption: Experimental workflow for PG(16:0/16:0) quantification.
References
- 1. aocs.org [aocs.org]
- 2. Human Metabolome Database: Showing metabocard for PG(16:0/16:0) (HMDB0010570) [hmdb.ca]
- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 4. frontiersin.org [frontiersin.org]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. iris.unibas.it [iris.unibas.it]
- 8. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 9. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PG(16:0/16:0) as an Internal Standard in Lipid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the primary analytical platform for these studies. The use of internal standards is crucial for correcting variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring data accuracy and reproducibility. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as PG(16:0/16:0), is a saturated phosphatidylglycerol that serves as an effective internal standard for the quantification of various lipid classes, particularly glycerophospholipids. Its chemical stability and structural similarity to endogenous lipids make it an ideal candidate for this purpose.
These application notes provide detailed protocols for the use of PG(16:0/16:0) as an internal standard in lipid analysis by LC-MS/MS, including sample preparation, lipid extraction, and data acquisition.
Key Properties of PG(16:0/16:0)
| Property | Value |
| Chemical Formula | C₃₈H₇₄O₁₀PNa |
| Molecular Weight | 744.95 g/mol |
| Physical Form | Powder |
| Purity | ≥99% |
| Storage | -20°C |
Experimental Protocols
I. Preparation of PG(16:0/16:0) Internal Standard Stock Solution
A precise stock solution of the internal standard is critical for accurate quantification.
Materials:
-
PG(16:0/16:0) powder
-
Chloroform/Methanol (2:1, v/v), HPLC grade
-
Glass vials with PTFE-lined caps
-
Analytical balance
Protocol:
-
Accurately weigh a precise amount of PG(16:0/16:0) powder using an analytical balance.
-
Dissolve the powder in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in a glass vial at -20°C.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent.
II. Lipid Extraction from Biological Samples using PG(16:0/16:0) as an Internal Standard
This protocol describes a modified Folch extraction method. An alternative using methyl-tert-butyl ether (MTBE) is also widely used[1]. The internal standard should be added to the sample before the extraction process to account for lipid loss during extraction.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
PG(16:0/16:0) internal standard working solution
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (or HPLC grade water)
-
Centrifuge
-
Glass centrifuge tubes
Protocol:
-
To 100 µL of the biological sample, add a known amount of the PG(16:0/16:0) internal standard working solution. A final concentration in the range of 0.4 µM to 43 µM in the final injection volume is a typical starting point, but should be optimized for your specific application and instrument sensitivity.
-
Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as methanol/toluene (9:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).
III. LC-MS/MS Analysis
This section provides a general protocol for the analysis of lipids using a reversed-phase liquid chromatography (RPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 32 1.5 45 5.0 52 8.0 58 11.0 66 14.0 70 18.0 75 21.0 97 25.0 97 25.1 32 | 30.0 | 32 |
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PG(16:0/16:0) Internal Standard:
-
Precursor Ion (Q1): m/z 721.5
-
Product Ion (Q3): m/z 255.2 (corresponding to the palmitate [16:0] fatty acid)
-
-
Analyte Lipids: MRM transitions for the specific lipids of interest should be determined and optimized.
-
Quantitative Data Presentation
For accurate quantification, a calibration curve should be prepared using known concentrations of the analyte of interest, with a constant concentration of the PG(16:0/16:0) internal standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.
Table 1: Example Calibration Curve Data for a Hypothetical Analyte
| Analyte Concentration (µM) | Analyte Peak Area | PG(16:0/16:0) IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 78,000 | 1,050,000 | 0.074 |
| 1.0 | 160,000 | 1,020,000 | 0.157 |
| 5.0 | 850,000 | 1,080,000 | 0.787 |
| 10.0 | 1,750,000 | 1,030,000 | 1.699 |
| 25.0 | 4,400,000 | 1,060,000 | 4.151 |
| 50.0 | 8,900,000 | 1,040,000 | 8.558 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for lipid analysis using PG(16:0/16:0) as an internal standard.
Phosphatidylglycerol Biosynthesis Pathway
This diagram outlines the key steps in the biosynthesis of phosphatidylglycerol, the class of lipids to which PG(16:0/16:0) belongs. Understanding this pathway can provide context for the metabolism of related lipids being quantified.
Caption: Simplified biosynthesis pathway of phosphatidylglycerol.
Conclusion
The use of PG(16:0/16:0) as an internal standard provides a reliable method for the accurate quantification of phospholipids and other lipid classes in complex biological samples. The protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their lipidomics workflows. Adherence to these detailed methodologies will enhance the precision and comparability of lipid analysis across different studies and laboratories.
References
Application Notes and Protocols: Dipalmitoylphosphatidylglycerol (DPPG) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dipalmitoylphosphatidylglycerol (DPPG), a saturated anionic phospholipid, in various cell culture applications. The information presented herein is intended to guide researchers in utilizing DPPG for drug delivery, membrane studies, and other in vitro research endeavors. Detailed protocols for key experiments are provided to facilitate experimental design and execution.
Introduction to Dipalmitoylphosphatidylglycerol (DPPG)
DPPG is a glycerophospholipid with a glycerol head group and two palmitic acid tails. Its anionic nature at physiological pH makes it a valuable component in various biological and biotechnological systems. In cell culture, DPPG is most notably used as a component of liposomes for drug delivery, where its negative charge can influence liposome stability, cellular uptake, and drug release kinetics. It is also a component of lung surfactant and is used in model membranes to study lipid-protein and lipid-drug interactions.
Key Applications in Cell Culture
Liposomal Drug Delivery
DPPG is frequently incorporated into liposomal formulations to enhance the delivery of therapeutic agents to cultured cells. The negative charge imparted by DPPG can prevent liposome aggregation and influence their interaction with the cell membrane.
2.1.1. Delivery of Anticancer Agents
DPPG-containing liposomes have been successfully used to deliver chemotherapeutic drugs such as cisplatin and doxorubicin to various cancer cell lines. The inclusion of DPPG can improve the therapeutic efficacy of these drugs. For instance, cisplatin liposomes containing 10% DPPG have shown improved stability and therapeutic efficacy[1].
Quantitative Data: Characterization of DPPG-Containing Liposomes for Drug Delivery
| Liposome Composition (molar ratio) | Drug | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Target Cell Line | Reference |
| HSPC:Chol:mPEG2000-DSPE:DPPG (varying ratios) | Cisplatin | 100-132 | -2.0 ± 1.0 | 1-1.7 mg/mL loading | C26 colon carcinoma | [2] |
| POPC:Chol:HAn-POPE:aT (60:40:3:0.1) | Doxorubicin | Not Specified | Not Specified | Not Specified | B16F10 melanoma | [3] |
| DPPG | Veliparib | ~130 | < -30 | > 40 | Not Specified | [4] |
| DPPG | Rucaparib | ~130 | < -30 | > 40 | Not Specified | [4] |
| DPPG | Niraparib | ~130 | < -30 | > 40 | Not Specified | [4] |
| DPPC:DPPG (1:1) | Fluorescein-sodium | Not Specified | Not Specified | ~83 (DPPC), Higher with DPPG | Not Specified | [5] |
| E80:Chol:DPPG:DSPE-mPEG2000 (52:32:14:2) | Cisplatin & Vinorelbine | 162.97 ± 9.06 | -13.02 ± 0.22 | Not Specified | A549 lung cancer | [6] |
Quantitative Data: Cytotoxicity of DPPG-Liposomal Drug Formulations
| Drug | Liposome Formulation | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Doxorubicin | HAL-DOX (HSPC:Chol:HAn-DPPE:aT) | B16F10 | 0.78 | 3 hours | [3] |
| Doxorubicin | Free Doxorubicin | B16F10 | 6.4 | 3 hours | [3] |
| Doxorubicin | POPG-DOX | B16F10 | Not appreciably affected | 3 hours | [3] |
| Cisplatin | Free Cisplatin | Caco-2 | 20 µg/mL | Not Specified | [1][7] |
| Vinorelbine | Free Vinorelbine | A549 | 7.451 ± 2.044 µg/mL | 48 hours | [6] |
| Cisplatin | Free Cisplatin | A549 | 10.649 ± 3.161 µg/mL | 48 hours | [6] |
Model Membranes for Biophysical Studies
DPPG is utilized in the creation of artificial membranes, such as monolayers and supported lipid bilayers, to investigate the biophysical properties of cell membranes and their interactions with drugs and proteins. These models allow for the controlled study of factors like membrane fluidity, permeability, and surface charge.
Interaction with Lung Epithelial Cells
As a component of pulmonary surfactant, phosphatidylglycerol (PG), including DPPG, plays a role in lung function. Studies have investigated the uptake of PG-containing liposomes by alveolar type II cells and macrophages, suggesting that the concentration of PG can influence these processes[8].
Experimental Protocols
Protocol for Preparation of DPPG-Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be sized down to small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Other lipids as required (e.g., DPPC, Cholesterol)
-
Chloroform and/or methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPG and other lipids in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids (for DPPG, the transition temperature is ~41°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in a thin lipid film on the wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the lipid transition temperature) to the flask.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.
-
To produce LUVs of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) 10-20 times.
Protocol for Treatment of Cultured Cells with DPPG-Liposomes and Assessment of Cell Viability (MTT Assay)
This protocol outlines the treatment of adherent cells with liposomal formulations and the subsequent assessment of cell viability.
Materials:
-
Adherent cells (e.g., MCF-7, A549)
-
Complete cell culture medium
-
DPPG-liposome suspension (with or without encapsulated drug)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the DPPG-liposome formulation (and free drug as a control) in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the liposomal formulations. Include untreated cells as a negative control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol for Assessing Cellular Uptake of Fluorescently Labeled DPPG-Liposomes by Flow Cytometry
This protocol allows for the quantification of liposome uptake by cells.
Materials:
-
Cells in suspension
-
Fluorescently labeled DPPG-liposomes (e.g., containing a fluorescent lipid like NBD-PE or a fluorescent cargo)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Incubate cells with fluorescently labeled DPPG-liposomes at various concentrations and for different time points.
-
After incubation, wash the cells twice with cold flow cytometry buffer to remove non-internalized liposomes.
-
Resuspend the cells in flow cytometry buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of liposome uptake.
Signaling Pathways
While specific signaling pathways directly activated by DPPG in mammalian cells are not extensively documented, as an anionic phospholipid, it contributes to the overall negative charge of the inner leaflet of the plasma membrane. This charge is crucial for the recruitment and activation of various signaling proteins. Anionic phospholipids like phosphatidylserine (PS) and phosphoinositides are known to act as docking sites for proteins containing polybasic domains, thereby regulating numerous cellular processes. It is plausible that DPPG, when present in the inner leaflet, could contribute to these general mechanisms of anionic phospholipid-mediated signaling[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25].
The primary signaling impact of DPPG in the context of drug delivery is often indirect, arising from the action of the encapsulated therapeutic agent. For example, a DPPG liposome delivering a kinase inhibitor would lead to the inhibition of its target kinase and the downstream signaling cascade.
Other Potential Applications (Areas for Further Research)
While the primary application of DPPG in cell culture is in liposomal formulations, its properties suggest potential for other uses, although these are less documented in the literature.
-
3D Cell Culture: The use of DPPG in hydrogels or other scaffolds for 3D cell culture has not been widely reported. Research in this area could explore if the anionic nature of DPPG can influence cell behavior in a 3D environment.
-
Cell Culture Coatings: While some poly-amino acids are used as coatings to promote cell adhesion, there is limited evidence for the use of DPPG for this purpose.
Conclusion
Dipalmitoylphosphatidylglycerol is a versatile tool in cell culture research, primarily leveraged for its anionic properties in the formulation of liposomal drug delivery systems. Its ability to enhance stability and modulate cellular interactions makes it a valuable component for improving the in vitro efficacy of therapeutic agents. The provided protocols offer a starting point for researchers to incorporate DPPG into their experimental designs. Further research may yet uncover novel applications for this phospholipid in areas such as 3D cell culture and biomaterial coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation, controlled release, and antitumor efficacy of cisplatin delivered in liposomes composed of sterol-modified phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. air.unimi.it [air.unimi.it]
- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. turkjps.org [turkjps.org]
- 8. cell-systems.com [cell-systems.com]
- 9. Anionic phospholipid gradients: an uncharacterized frontier of the plant endomembrane network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The functions of anionic phospholipids during clathrin-mediated endocytosis site initiation and vesicle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphatidic acid regulates signal output by G protein coupled receptors through direct interaction with phospholipase C-beta(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. G-proteins, the inositol lipid signalling pathway, and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Engineering signalling pathways in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. embopress.org [embopress.org]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Dipalmitoylphosphatidylglycerol (DPPG) Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylglycerol (DPPG).
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for DPPG?
DPPG should be stored as a crystalline solid at -20°C under desiccating conditions.[1] It is also advisable to protect it from light and air.
2. What are the best solvents for dissolving DPPG?
DPPG is soluble in organic solvents like chloroform and methanol.[2] For preparing a stock solution, chloroform purged with an inert gas can be used to achieve a concentration of approximately 2 mg/mL.
3. Can I store DPPG in an aqueous solution?
It is not recommended to store DPPG in aqueous solutions for more than one day.[3] Phospholipids like DPPG can undergo hydrolysis in aqueous environments, which can compromise the integrity of your experiments.
4. What are the main degradation pathways for DPPG?
The primary degradation pathways for DPPG are hydrolysis and oxidation.[4] Hydrolysis involves the cleavage of the ester bonds, leading to the formation of lysophosphatidylglycerol and free fatty acids. Oxidation can occur at the glycerol backbone or the fatty acid chains, especially in the presence of reactive oxygen species. Additionally, exposure to UV radiation can cause the breakage of C-O, C=O, and -PO2- bonds.[5][6]
5. How does pH affect the stability of DPPG in solution?
The rate of hydrolysis of phospholipids is pH-dependent. The lowest rate of hydrolysis is generally observed around pH 6.5.[5] Both acidic and alkaline conditions can accelerate the degradation of DPPG.
Troubleshooting Guides
Issue 1: Aggregation of DPPG in Solution
Q: I am observing precipitation or aggregation when I hydrate my DPPG film or use a DPPG solution. What could be the cause and how can I fix it?
A: Aggregation of DPPG, a negatively charged phospholipid, can be a common issue. Here are some potential causes and solutions:
-
Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can cross-link the negatively charged head groups of DPPG, leading to aggregation.
-
Solution: Avoid using buffers containing divalent cations, such as some formulations of Phosphate Buffered Saline (PBS). Opt for buffers without these ions, like a simple Tris-HCl or HEPES buffer with NaCl.
-
-
Incorrect Hydration Temperature: Hydration of the lipid film should be performed at a temperature above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm in the mixture. For DPPG, the Tm is approximately 41°C.[3]
-
Solution: Ensure that the hydration buffer is pre-warmed to a temperature above 41°C and that the hydration process is carried out at this temperature.
-
-
High Ionic Strength: While some salt is necessary to screen surface charges and prevent aggregation due to hydrophobic interactions, very high ionic strength can also lead to precipitation.
-
Solution: Optimize the ionic strength of your buffer. A common starting point is 150 mM NaCl. You may need to empirically determine the optimal salt concentration for your specific formulation.
-
-
High Lipid Concentration: Preparing liposomes at a very high lipid concentration can increase the likelihood of aggregation.
-
Solution: Try preparing your liposomes at a lower lipid concentration.
-
Issue 2: Instability of DPPG-Containing Liposomes (Leakage or Size Changes)
Q: My DPPG-containing liposomes are leaking their encapsulated contents or are showing significant changes in size over time. What can I do to improve their stability?
A: Liposome stability is a critical factor for many applications. Here are some factors that can influence the stability of your DPPG liposomes:
-
Lipid Composition: The composition of the lipid bilayer plays a crucial role in its stability.
-
Solution:
-
Incorporate Cholesterol: Cholesterol is a well-known membrane stabilizer.[4] It can increase the packing density of phospholipids, reduce membrane fluidity, and decrease permeability to encapsulated molecules. The optimal amount of cholesterol should be determined experimentally but is often in the range of 30-50 mol%.
-
Use Lipids with Higher Transition Temperatures: Liposomes formulated with lipids that have higher transition temperatures tend to be more stable and less leaky.[7] Consider incorporating lipids with longer acyl chains, such as distearoylphosphatidylcholine (DSPC), which has a Tm of 55°C.
-
-
-
Storage Temperature: Storing liposomes at an inappropriate temperature can lead to instability.
-
Solution: For many liposome formulations, storage at 4-8°C is recommended. Avoid freezing liposomes unless you have incorporated a cryoprotectant, as the formation of ice crystals can disrupt the lipid bilayer.
-
-
pH of the Storage Buffer: As mentioned earlier, the pH can affect the hydrolysis of DPPG.
-
Solution: Store your liposomes in a buffer with a pH around 6.5 to minimize hydrolysis.[5]
-
-
Oxidation: Although DPPG contains saturated fatty acids, other components in your formulation or experimental system could introduce reactive oxygen species that may lead to lipid oxidation.
-
Solution: If oxidation is a concern, consider adding a lipid-soluble antioxidant, such as α-tocopherol, to your formulation.
-
Quantitative Data on DPPG Stability
| Parameter | Condition | Effect on DPPG Stability | Recommendation |
| pH | Acidic (< 6.0) | Increased rate of hydrolysis | Buffer solutions to maintain pH around 6.5.[5] |
| Neutral (~6.5) | Minimal rate of hydrolysis[5] | Ideal for long-term storage of liposomes. | |
| Alkaline (> 7.0) | Increased rate of hydrolysis | Avoid prolonged exposure to alkaline conditions. | |
| Temperature | Low (4-8°C) | Slows down degradation processes | Recommended storage temperature for liposome suspensions. |
| Ambient (~25°C) | Increased rate of degradation compared to 4°C | Suitable for short-term handling during experiments. | |
| Elevated (>41°C) | Significantly increased rate of hydrolysis | Avoid for storage; use only when necessary for processes like hydration above Tm. | |
| Divalent Cations | Presence of Ca²⁺, Mg²⁺ | Can cause aggregation of negatively charged DPPG | Use buffers free of divalent cations. |
Experimental Protocols
Protocol 1: Preparation of DPPG-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a defined size.
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG) and other desired lipids (e.g., DPPC, Cholesterol)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DPPG and other lipids in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C).
-
Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the Tm of the lipid with the highest transition temperature in your mixture (for DPPG, this is >41°C).
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should also be carried out above the lipid Tm.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the resulting liposome suspension at 4-8°C.
-
Protocol 2: Assessment of DPPG Stability by HPLC-ELSD
This protocol provides a general framework for using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) to quantify DPPG and its degradation products.
Instrumentation and Columns:
-
HPLC system with an ELSD
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[8]
Mobile Phase and Gradient:
-
A common mobile phase for lipid analysis is a gradient of methanol and water, sometimes with a small amount of acid or buffer. For example, an isocratic elution with methanol and 0.1% acetic acid aqueous solution (95:5, v/v) can be used.[8]
-
The optimal gradient will depend on the specific degradation products you want to separate.
Sample Preparation:
-
Prepare a standard curve of DPPG of known concentrations.
-
For liposome samples, they may need to be disrupted to release the lipids. This can be achieved by adding an organic solvent like methanol or by alkaline hydrolysis.[8]
-
Centrifuge the samples to remove any precipitated material and transfer the supernatant to an HPLC vial.
HPLC-ELSD Parameters:
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Column Temperature: e.g., 30°C.[8]
-
ELSD Drift Tube Temperature: e.g., 30°C.[8]
-
Nebulizer Gas Pressure: e.g., 350 KPa.[8]
Data Analysis:
-
Integrate the peak corresponding to DPPG and any peaks corresponding to degradation products.
-
Quantify the amount of DPPG remaining over time using the standard curve.
-
The appearance and increase of new peaks can indicate the formation of degradation products.
Protocol 3: Monitoring Liposome Stability with Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution and monitoring the aggregation of liposomes in suspension.[9]
Sample Preparation:
-
Dilute your liposome suspension in the same buffer it was prepared in to a suitable concentration for DLS analysis. The ideal concentration range is typically between 1E8 and 1E12 particles/mL.[3] Serial dilutions may be necessary to find the optimal concentration and avoid multiple scattering.[3]
-
Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or particulate matter.
DLS Instrument Settings (General Recommendations):
-
Temperature: Set the measurement temperature to your experimental or storage temperature.
-
Equilibration Time: Allow the sample to equilibrate at the set temperature for a few minutes before starting the measurement.
-
Scattering Angle: A common scattering angle is 173° (backscatter), which minimizes multiple scattering effects.
-
Measurement Duration and Number of Runs: A typical setting might be 10-15 runs of 10-20 seconds each.
Data Analysis:
-
Z-average Diameter and Polydispersity Index (PDI): The Z-average provides an intensity-weighted average size of the liposome population, while the PDI gives an indication of the width of the size distribution. An increase in the Z-average and PDI over time can indicate liposome aggregation or fusion.
-
Size Distribution by Intensity, Volume, and Number: Analyze the size distribution plots to look for the appearance of larger particle populations, which would be a clear sign of aggregation.
Visualizations
Caption: Experimental workflow for the preparation of DPPG-containing liposomes.
Caption: Logical relationship for assessing the stability of DPPG formulations.
References
- 1. DPPG, 200880-41-7 | BroadPharm [broadpharm.com]
- 2. Dipalmitoylphosphatidylglycerol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Dipalmitoylphosphatidylglycerol | C38H75O10P | CID 65144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. encapsula.com [encapsula.com]
- 7. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
Technical Support Center: PG(16:0/16:0) Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of dipalmitoylphosphatidylglycerol (PG(16:0/16:0)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in PG(16:0/16:0) mass spec analysis?
The most prevalent interferences in PG(16:0/16:0) analysis are isobaric overlaps, adduct formation, matrix effects leading to ion suppression, and isotopic contributions from other molecules.[1][2][3][4] Specifically, bis(monoacylglycero)phosphate (BMP(16:0/16:0)) is a critical isobaric interference that has the same mass as PG(16:0/16:0) and requires careful method development to resolve.[1][5]
Q2: How can I differentiate PG(16:0/16:0) from its isobaric interference, BMP(16:0/16:0)?
Distinguishing between these isomers is crucial. While they are challenging to separate by mass alone, there are two primary strategies:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating PG and BMP classes, which is essential for accurate quantification and reducing mass spectrometric interferences.[1]
-
Tandem Mass Spectrometry (MS/MS): PG and BMP exhibit different fragmentation patterns upon collision-induced dissociation (CID).[5] By analyzing the product ions, you can selectively identify and quantify each species. Ion mobility mass spectrometry can also aid in separating these isomers.[5]
Q3: My signal for PG(16:0/16:0) is weak and inconsistent. What could be the cause?
Weak and irreproducible signals are often due to ion suppression from the sample matrix, particularly when analyzing complex biological extracts like plasma or tissue homogenates.[2] Phospholipids are highly abundant in these samples and can co-elute with your analyte, competing for ionization and reducing the signal of PG(16:0/16:0).[2][6] Inadequate sample preparation is a common culprit.
Q4: I see multiple peaks for my PG(16:0/16:0) standard. Is this expected?
Yes, it is common to observe multiple peaks corresponding to different adducts of PG(16:0/16:0). In positive ion mode, you may detect protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts.[7][8] In negative ion mode, deprotonated molecules [M-H]- and adducts with ions like chloride [M+Cl]- or acetate [M+CH3COO]- can form.[9][10] The relative intensity of these adducts depends on the solvent composition and the presence of salts.
Troubleshooting Guides
Problem 1: High Background Noise and Poor Signal-to-Noise Ratio
Possible Causes:
-
Matrix Effects: Co-elution of other phospholipids and endogenous matrix components is a primary cause of ion suppression and high background.[2]
-
Contaminated Solvents or System: Impurities in solvents or a contaminated LC-MS system can introduce significant background noise.
-
In-source Fragmentation: Unstable ions can fragment in the ion source, contributing to a complex and noisy baseline.[11]
Solutions:
-
Improve Sample Preparation: Implement a robust sample preparation technique to remove interfering substances. Methods like protein precipitation followed by solid-phase extraction (SPE), particularly HybridSPE, are effective at depleting phospholipids.[2]
-
Optimize Chromatography: Use a high-resolution chromatographic method, such as HILIC, to separate PG(16:0/16:0) from the bulk of matrix components.[1]
-
System Maintenance: Regularly clean the ion source.[12] Perform blank injections with high-purity solvents to identify and eliminate sources of contamination.[12]
Problem 2: Inaccurate Quantification and Poor Reproducibility
Possible Causes:
-
Isobaric Interference: Co-elution and co-fragmentation of BMP(16:0/16:0) can lead to an overestimation of the PG(16:0/16:0) signal.[1]
-
Variable Adduct Formation: Fluctuations in the formation of different adducts ([M+H]+, [M+Na]+, etc.) between samples can lead to inconsistent quantitative results if only one adduct is monitored.
-
Ion Suppression: Differential ion suppression across samples and standards is a major source of quantitative inaccuracy.[6]
Solutions:
-
Use Stable Isotope-Labeled Internal Standard: The most reliable way to correct for matrix effects and variability is to use a stable isotope-labeled internal standard, such as PG(16:0-d62/16:0-d62). This standard will co-elute and experience similar ionization effects as the endogenous analyte.
-
Chromatographic Separation: Ensure your LC method completely resolves PG(16:0/16:0) from BMP(16:0/16:0).[1]
-
Sum Multiple Adducts: For more accurate quantification, integrate the peak areas of all major adducts of PG(16:0/16:0).[8]
-
Tandem MS (MRM/SRM): Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to selectively monitor specific parent-to-product ion transitions for PG(16:0/16:0), which enhances specificity and reduces the impact of isobaric interferences.[8]
Problem 3: Ambiguous Peak Identification
Possible Causes:
-
Lack of MS/MS Confirmation: Relying solely on the precursor mass is insufficient for confident identification due to the high number of isobaric and isomeric lipids in biological systems.[4][13]
-
Incorrect Fragmentation Interpretation: Misinterpretation of the MS/MS spectrum can lead to incorrect lipid class assignment.
Solutions:
-
Perform Tandem Mass Spectrometry (MS/MS): Acquire MS/MS data for your peak of interest. The fragmentation pattern will provide structural information to confirm its identity as a PG.
-
Know Your Fragments: In negative ion mode, PG(16:0/16:0) will show characteristic neutral losses of the fatty acyl chains and fragment ions corresponding to the glycerol head group.[14] The carboxylate anion for palmitic acid (m/z 255.2) will also be present. In positive ion mode, a neutral loss of 189 Da is often associated with PGs.[15]
Data Presentation: Common Adducts of PG(16:0/16:0)
| Ionization Mode | Adduct Type | Chemical Formula | Calculated m/z |
| Positive | [M+H]+ | C41H82O10P+ | 749.56 |
| [M+Na]+ | C41H81O10PNa+ | 771.54 | |
| [M+K]+ | C41H81O10PK+ | 787.52 | |
| [M+NH4]+ | C41H85O10PN+ | 766.59 | |
| Negative | [M-H]- | C41H79O10P- | 747.54 |
| [M+Cl]- | C41H80O10PCl- | 783.52 | |
| [M+CH3COO]- | C43H83O12P- | 807.56 |
Note: m/z values are monoisotopic and may vary slightly based on instrument calibration.
Experimental Protocols
Protocol 1: Phospholipid Extraction from Plasma
This protocol describes a standard method for extracting total lipids, including PG(16:0/16:0), from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated PG) to 50 µL of plasma.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma, vortex vigorously for 1 minute to precipitate proteins.
-
Lipid Extraction: Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Phase Separation: Add 200 µL of MS-grade water, vortex for 1 minute, and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the upper organic layer, which contains the lipids, into a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v) for LC-MS analysis.
Protocol 2: HILIC-MS/MS Analysis for PG/BMP Separation
This protocol outlines a method to separate PG and its isobaric isomer BMP.
-
LC System: A high-performance liquid chromatography system.
-
Column: A HILIC column (e.g., silica, 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: Gradient to 50% B
-
12-15 min: Hold at 50% B
-
15.1-18 min: Return to 5% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer capable of MS/MS.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS Method: Use a targeted MRM/SRM method. For PG(16:0/16:0), monitor the transition m/z 747.5 -> 255.2 (corresponding to the palmitate fragment). A different, specific transition should be used for BMP(16:0/16:0).
Visualizations
Caption: High-level workflow for PG(16:0/16:0) analysis.
Caption: Sources of interference in PG(16:0/16:0) analysis.
Caption: Troubleshooting logic for inconsistent signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep-profiling of phospholipidome via rapid orthogonal separations and isomer-resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Ion Mobility and Tandem Mass Spectrometry of Phosphatidylglycerol and Bis(monoacylglycerol)phosphate (BMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of protonated phospholipids as fragile ions in quadrupole ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship between MALDI IMS Intensity and Measured Quantity of Selected Phospholipids in Rat Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution of Prostaglandin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of prostaglandin (PG) isomers.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Poor or No Resolution
Problem: Prostaglandin isomers are co-eluting or showing broad, overlapping peaks.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase | Optimize Mobile Phase Composition: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For chiral separations of PG isomers, a three-component mobile phase (e.g., Acetonitrile:Methanol:Water) has been shown to be effective.[1][2] Adjust pH: The pH of the mobile phase is critical. For acidic compounds like prostaglandins, a pH of around 4 (adjusted with phosphoric or formic acid) can provide adequate separation and elution without causing degradation.[2][3] |
| Incorrect Column Selection | Use a Chiral Column for Enantiomers: For separating enantiomers (e.g., ent-PGE₂), a chiral stationary phase is necessary. Columns such as Chiracel OJ-RH and Lux Amylose2 have been successfully used.[1][2][4] Consider Phenyl or PFP Columns for Positional Isomers: For separating positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can provide the necessary selectivity through π-π interactions.[5] |
| Suboptimal Temperature | Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analyte and the stationary phase. For some isomers, like PGE₂, increasing the temperature to 40°C may be necessary to achieve resolution.[1][2] |
| Inadequate Flow Rate | Optimize Flow Rate: A lower flow rate can sometimes improve the separation of closely eluting isomers, although it may lead to broader peaks. Finding the optimal flow rate is a trade-off between resolution and analysis time.[6] |
Peak Tailing
Problem: Peaks are asymmetrical with a pronounced "tail."
| Potential Cause | Suggested Solution |
| Secondary Interactions | Adjust Mobile Phase pH: For basic analytes, interactions with residual silanol groups on the silica support can cause tailing. Lowering the mobile phase pH can reduce these interactions.[7] Use End-Capped Columns: Employing a highly deactivated, end-capped column can minimize silanol interactions. |
| Column Overload | Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and reinject.[8][9] |
| Column Bed Deformation | Check for Voids: A void at the column inlet can cause peak tailing. Replacing the column may be necessary. Using guard columns can help extend the life of the analytical column.[8] |
| Contamination | Use a Guard Column: A dirty or obstructed guard cartridge can cause tailing that affects all peaks. Replace the guard cartridge.[10] |
High System Backpressure
Problem: The HPLC system pressure is significantly higher than normal.
| Potential Cause | Suggested Solution |
| Column Clogging | Filter Samples and Mobile Phase: Particulates from the sample or mobile phase can clog the column inlet frit. Always filter your samples and use HPLC-grade solvents.[11][12][13] Backflush the Column: Disconnect the column from the detector and reverse the flow direction to wash out particulates from the inlet frit.[7][9] |
| System Blockage | Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. A blockage could be in the tubing, injector, or guard column.[12][14] |
| Mobile Phase Viscosity | Use Less Viscous Solvents: Highly viscous mobile phases can increase backpressure. Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.[11] |
Ghost Peaks
Problem: Unexpected peaks appear in the chromatogram, often in blank runs.
| Potential Cause | Suggested Solution |
| Mobile Phase Contamination | Use High-Purity Solvents: Even HPLC-grade solvents can contain trace impurities that appear as ghost peaks in sensitive analyses. Use fresh, high-purity solvents.[15][16] Run a Blank Gradient: To identify system-related peaks, run a gradient without an injection.[15] |
| System Contamination | Clean the System: Carryover from previous injections can cause ghost peaks. Flush the injector, lines, and column with a strong solvent.[17] |
| Sample Preparation | Check Vials and Caps: Contaminants can be introduced from sample vials, caps, or glassware. Use contaminant-free sample preparation materials.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating prostaglandin enantiomers?
A1: Chiral columns are essential for separating enantiomers. Polysaccharide-based chiral stationary phases, such as those found in Chiracel OJ-RH or Lux Amylose2 columns, have proven effective for the chiral separation of various prostaglandin isomers, including PGE₁, PGE₂, PGF₁α, and PGF₂α.[1][2][4]
Q2: How does mobile phase pH affect the resolution of PG isomers?
A2: Prostaglandins are acidic compounds. Adjusting the mobile phase to an acidic pH, typically around 4, helps to suppress the ionization of the carboxylic acid group. This leads to better retention and improved peak shape on reversed-phase columns. Phosphoric acid or formic acid are commonly used for pH adjustment.[2][3]
Q3: Can I use gradient elution for PG isomer separation?
A3: Yes, gradient elution can be very effective, especially for complex samples containing multiple prostaglandin isomers with different polarities. A gradient allows for the separation of a wider range of compounds in a single run. For example, an acetonitrile/water gradient with 0.1% formic acid has been used successfully for the separation of PGE₂/PGD₂-like molecules.[4]
Q4: What are the key considerations when developing a new chiral HPLC method for prostaglandins?
A4: The key steps involve selecting an appropriate chiral column, screening different mobile phases (including normal-phase, reversed-phase, and polar organic phase), and optimizing the mobile phase composition, flow rate, and column temperature.[18] Automated column and mobile phase screening systems can significantly speed up this process.
Q5: My UPLC-MS/MS analysis of prostaglandins is suffering from low sensitivity. What can I do?
A5: Low sensitivity in LC-MS/MS can be due to several factors. Ensure your sample extraction method is efficient; solid-phase extraction (SPE) is a common and effective technique for prostaglandins.[19] Also, check for matrix effects from your sample, which can suppress ionization. Optimizing the MS parameters, such as the electrospray voltage and gas flows, is also crucial. In some cases, derivatization may be necessary to improve ionization efficiency, though many modern methods aim to avoid this step.[4][20]
Data Presentation
Optimized Chiral HPLC Conditions for Prostaglandin Enantiomers
The following table summarizes optimized conditions for the chiral separation of various prostaglandin enantiomers using a Chiracel OJ-RH column.[1][2]
| Prostaglandin | Mobile Phase (Acetonitrile:Methanol:Water, pH 4) | Column Temp. (°C) | Wavelength (nm) | Resolution (R) |
| PGE₁ | 30:10:60 | 25 | 200 | 1.8 |
| PGE₂ | 15:20:65 | 40 | 210 | 1.5 |
| PGF₁α | 23:10:67 | 25 | 200 | 1.7 |
| PGF₂α | 30:10:60 | 25 | 200 | 1.5 |
Experimental Protocols
General Protocol for Chiral HPLC Separation of Prostaglandin Enantiomers
This protocol is a general guideline based on successful separations of PG enantiomers.[1][2]
-
Column: Chiracel OJ-RH
-
Mobile Phase Preparation:
-
Prepare a three-component mobile phase consisting of acetonitrile, methanol, and water. The exact ratios should be optimized for the specific isomers being separated (see table above).
-
Adjust the pH of the water component to 4.0 using phosphoric acid before mixing with the organic solvents.
-
-
Chromatographic Conditions:
-
Set the column temperature as specified for the target analyte (e.g., 25°C or 40°C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength (e.g., 200 nm or 210 nm).
-
-
Sample Injection:
-
Dissolve the prostaglandin standard or sample in a suitable solvent, preferably the mobile phase.
-
Inject the sample onto the column.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers.
-
Calculate the resolution (R) between the enantiomer peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered a good separation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. mastelf.com [mastelf.com]
- 12. nacalai.com [nacalai.com]
- 13. lcms.cz [lcms.cz]
- 14. uhplcs.com [uhplcs.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. hplc.eu [hplc.eu]
- 17. uhplcs.com [uhplcs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: PG(16:0/16:0) Adduct Formation in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or PG(16:0/16:0), using mass spectrometry. It is designed for researchers, scientists, and drug development professionals encountering challenges with adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PG(16:0/16:0) and why is its analysis important?
PG(16:0/16:0), also known as dipalmitoylphosphatidylglycerol (DPPG), is a phospholipid molecule. It consists of a glycerol backbone esterified with two palmitic acid (16:0) chains, a phosphate group, and a glycerol head group. It is a major component of pulmonary surfactant and bacterial cell membranes. Accurate identification and quantification via mass spectrometry are crucial for studies in respiratory diseases, drug delivery systems, and bacteriology.
Q2: What are adducts in mass spectrometry and how do they relate to PG(16:0/16:0)?
In electrospray ionization mass spectrometry (ESI-MS), adducts are ions formed when an analyte molecule, like PG(16:0/16:0), associates with another ion present in the solution, such as a proton ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺).[1][2] The type and abundance of these adducts are critical as they determine the mass-to-charge ratio (m/z) at which the molecule is detected and can significantly impact signal intensity and the accuracy of quantification.[2] Phosphatidylglycerols (PGs) are acidic lipids and are often detected as deprotonated ions ([M-H]⁻) in negative ion mode.[3][4]
Q3: What are the most common adducts observed for PG(16:0/16:0) in positive and negative ion modes?
The adducts formed depend heavily on the polarity of the mass spectrometer and the composition of the mobile phase.
-
Negative Ion Mode: The most common species is the deprotonated molecule, [M-H]⁻ .[3][5] This is because the phosphate group in PG is acidic and readily loses a proton.
-
Positive Ion Mode: A variety of adducts can be observed. The most common are the protonated molecule [M+H]⁺ , the sodiated adduct [M+Na]⁺ , and the ammoniated adduct [M+NH₄]⁺ .[2][6] Sodiated ions are often abundant due to the high affinity of sodium for polar lipids and its ubiquitous presence in glassware and reagents.[3][6] Potassium adducts, [M+K]⁺ , are also frequently seen.[2]
Q4: How do experimental conditions influence which adducts are formed?
Several factors can dictate the type and ratio of adducts observed:
-
Mobile Phase Composition: The presence of modifiers is a primary driver. Adding ammonium formate or ammonium acetate promotes the formation of [M+NH₄]⁺ adducts.[7] The purity of solvents is also crucial, as contaminants can lead to unusual adducts.[8][9]
-
Sample Matrix and Contamination: The presence of salts (e.g., NaCl, KCl) in the sample or from glassware can significantly increase the abundance of [M+Na]⁺ and [M+K]⁺ adducts.[6][10]
-
Instrument Settings: Source conditions in the mass spectrometer, such as capillary temperature and voltages, can influence the stability of ions and may affect adduct formation and in-source fragmentation.[11]
-
Analyte Properties: The inherent chemical properties of the lipid, such as the polar head group, influence its ionization efficiency and affinity for different adduct-forming ions.[12]
Quantitative Data Summary
The accurate identification of PG(16:0/16:0) requires knowing the precise m/z values for its potential adducts. The monoisotopic mass of neutral PG(16:0/16:0) (C₃₈H₇₅O₁₀P) is 722.5098 u.
| Ionization Mode | Adduct Formula | Adduct Name | Calculated m/z | Common Source |
| Negative | [C₃₈H₇₄O₁₀P]⁻ | Deprotonated | 721.5024 | Standard for acidic lipids[3] |
| Positive | [C₃₈H₇₆O₁₀P]⁺ | Protonated | 723.5176 | Acidic mobile phase |
| Positive | [C₃₈H₇₅O₁₀PNa]⁺ | Sodiated | 745.4917 | Glassware, reagents, buffer salts[6] |
| Positive | [C₃₈H₇₅O₁₀PK]⁺ | Potassiated | 761.4657 | Glassware, reagents, buffer salts[2] |
| Positive | [C₃₈H₇₅O₁₀PNH₄]⁺ | Ammoniated | 740.5441 | Ammonium-based buffers[7] |
Troubleshooting Guide
Q5: I am seeing multiple adducts for PG(16:0/16:0) (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) in positive mode. How does this affect my results?
Observing multiple adducts for a single lipid species is very common.[7] However, this can complicate quantification. If the ion signal is split across several adducts, the intensity of any single adduct will be lower, potentially impacting the limit of detection. For accurate quantification, it is crucial to sum the peak areas of all significant adducts for that lipid.[2] Failing to do so can lead to quantification errors of up to 70%.[2]
Q6: The [M+Na]⁺ adduct is far more abundant than my expected [M-H]⁻ or [M+H]⁺ ion. Why is this happening and how can I reduce it?
High sodium adduct intensity is a frequent issue, often caused by sodium contamination.[3]
-
Source: Sodium ions can leach from borosilicate glass vials or be present as impurities in solvents and reagents.[6][10]
-
Troubleshooting Steps:
-
Use Polypropylene Vials: Switch from glass to polypropylene autosampler vials to minimize sodium leaching.
-
High-Purity Reagents: Ensure you are using high-purity, LC-MS grade solvents and additives.[10]
-
Mobile Phase Modifiers: Adding a competing cation, such as ammonium, in the form of ammonium formate or acetate to your mobile phase can help suppress sodium adduct formation in favor of [M+NH₄]⁺ adducts.[7]
-
Sample Cleanup: If the sample itself is high in salt content, consider a sample cleanup step like solid-phase extraction (SPE) to remove inorganic salts.[13]
-
Q7: I am observing an unexpected or unusual adduct in my spectrum. How can I identify it and what could be the source?
Unusual adducts can arise from contaminants in the mobile phase or sample.[8][9] For example, an unexpected ethylamine adduct ([M+46.0651]⁺) has been reported when using acetonitrile that contains this impurity.[8][9]
-
Identification:
-
Calculate the mass difference between your unexpected ion and the expected neutral mass of PG(16:0/16:0) (722.5098 u).
-
Use a common adducts table or a mass spectrometry calculator to identify potential contaminants based on this mass difference.
-
-
Troubleshooting:
-
Run a Blank: Analyze a blank injection (your mobile phase without analyte) to see if the contaminant is present in the solvent system.[14]
-
Check Solvent Quality: The quality of LC-MS grade solvents can vary between vendors.[8][9] Try a fresh bottle or a different supplier of the suspected solvent.
-
Review Sample Preparation: Scrutinize the sample preparation workflow for any potential sources of contamination.
-
Q8: My adduct ratios (e.g., the ratio of [M+Na]⁺ to [M+H]⁺) are inconsistent between different samples or runs. What could be the cause?
Variations in adduct ratios can lead to significant inaccuracies in quantification.[2]
-
Potential Causes:
-
Matrix Effects: The overall composition of the sample (the "matrix") can enhance or suppress the formation of certain adducts. This can cause ratios to differ between, for example, a plasma sample and a liver tissue extract.[7]
-
Inconsistent Contamination: Varying levels of sodium or potassium contamination between samples will alter adduct ratios.
-
Instrument Instability: Fluctuations in source conditions or detector performance over time can impact ionization and lead to inconsistent measurements.[7]
-
Analyte Concentration: Changes in the absolute concentration of the lipid can sometimes affect adduct ratios.[7]
-
-
Solutions:
-
Use an Internal Standard: A stable isotope-labeled internal standard for PG is the best way to correct for variations, as it will experience similar matrix effects and adduct formation patterns.
-
Consistent Sample Handling: Ensure all samples are prepared and stored identically (e.g., using the same type of vials, same solvent batches).
-
System Suitability Checks: Regularly monitor instrument performance with a standard solution to check for stable conditions.
-
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction
This protocol is a standard method for extracting total lipids from biological samples.
-
Homogenization: Homogenize the tissue sample or cell pellet in a suitable volume of phosphate-buffered saline (PBS).
-
Solvent Addition: To 1 part of the homogenate (e.g., 1 mL), add 3.75 parts of a 1:2 (v/v) mixture of chloroform:methanol (e.g., 3.75 mL). Ensure the internal standard is added at this stage.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and let it sit for 30 minutes at room temperature.[12]
-
Phase Separation: Add 1.25 parts of chloroform and 1.25 parts of water (or a 50 mmol/L KCl solution).[12] Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 15 minutes to separate the aqueous and organic layers.[12]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., isopropanol, or the initial mobile phase) before injection.[12]
Protocol 2: Sample Preparation for ESI-MS Analysis
This protocol outlines the final steps before injecting the lipid extract into the mass spectrometer.
-
Concentration: Aim for a final analyte concentration in the range of 1-10 µg/mL.[13] Highly concentrated samples can cause ion suppression and contaminate the instrument.[13]
-
Solvent Selection: The reconstitution solvent should be compatible with the mobile phase. Common choices include methanol, isopropanol, acetonitrile, or a mixture thereof. For direct infusion, a mixture of methanol or isopropanol with a small amount of chloroform is often used.
-
Additives for Ionization:
-
For Negative Mode ([M-H]⁻): Often, no additive is needed as PGs ionize well. If signal is low, a volatile base like ammonium hydroxide can be added at a very low concentration (e.g., 0.05%).
-
For Positive Mode ([M+H]⁺ or [M+NH₄]⁺): To promote protonation or ammonium adduct formation and suppress sodium, add 5-10 mM ammonium formate or ammonium acetate to the final sample solution and/or the mobile phase.[8][9]
-
-
Filtration: If any precipitate is visible after reconstitution, filter the sample through a 0.22 µm PTFE syringe filter to prevent clogging of the LC system or ESI needle.[13]
-
Vial Selection: Use polypropylene vials to minimize sodium contamination.[13]
Visualizations
Caption: Workflow for PG(16:0/16:0) analysis by ESI-MS.
Caption: Troubleshooting tree for adduct issues in PG analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ion Mobility and Tandem Mass Spectrometry of Phosphatidylglycerol and Bis(monoacylglycerol)phosphate (BMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Characterization of protonated phospholipids as fragile ions in quadrupole ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
Sample preparation challenges for PG(16:0/16:0) analysis
Welcome to the technical support center for the analysis of dipalmitoylphosphatidylglycerol (PG(16:0/16:0)). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am experiencing low recovery of PG(16:0/16:0) after lipid extraction. What are the possible causes and solutions?
Answer:
Low recovery of PG(16:0/16:0) can stem from several factors related to the extraction procedure. As a fully saturated phospholipid, its solubility characteristics and interactions with the sample matrix are key considerations.
Possible Causes:
-
Incomplete cell lysis or tissue homogenization: If the cellular structure is not sufficiently disrupted, the extraction solvent cannot efficiently access the lipids within the cell membranes.
-
Inappropriate solvent system: While classic methods like Folch or Bligh & Dyer are robust, the solvent ratios may need optimization for your specific sample matrix to ensure efficient solubilization of saturated lipids.[1][2]
-
Insufficient phase separation: In liquid-liquid extractions, a poorly defined separation between the aqueous and organic phases can lead to loss of PG(16:0/16:0) in the aqueous or protein interface.
-
Precipitation of PG(16:0/16:0): Due to its saturated nature, PG(16:0/16:0) may have lower solubility in certain organic solvents, especially at low temperatures, leading to its precipitation out of the extract.
-
Adsorption to labware: Lipids can adsorb to plastic and glass surfaces.
Troubleshooting Steps:
-
Optimize Homogenization: Ensure thorough mechanical disruption of your sample. For tissues, consider using a bead beater or probe sonicator in the presence of the extraction solvent.
-
Adjust Solvent Ratios: For the Bligh & Dyer method, a common starting point is a chloroform:methanol:water ratio of 1:2:0.8 (v/v/v) for the initial monophasic extraction, followed by the addition of chloroform and water to induce phase separation to a final ratio of 2:2:1.8 (v/v/v). For solid tissues, the Folch method using a 2:1 (v/v) chloroform:methanol mixture is often effective.[1]
-
Improve Phase Separation: Centrifuge the sample at a higher speed or for a longer duration to achieve a clear separation of the layers. The addition of a salt solution (e.g., 0.9% NaCl) can also aid in breaking up emulsions and improving phase separation.
-
Prevent Precipitation: Perform the extraction at room temperature to maintain the solubility of PG(16:0/16:0). If extracts need to be stored, use a solvent system in which it is readily soluble, such as a chloroform:methanol mixture, and store at -20°C or -80°C in sealed glass vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[3]
-
Minimize Adsorption: Use silanized glass vials for sample collection and storage to reduce the adsorption of lipids to the container walls.
Question: My PG(16:0/16:0) signal is inconsistent or suppressed in the mass spectrometer. How can I troubleshoot this?
Answer:
Signal suppression and inconsistency in mass spectrometry are common challenges in lipid analysis, often caused by matrix effects and issues with ionization.
Possible Causes:
-
Ion Suppression: Co-eluting compounds from the sample matrix, such as other phospholipids or salts, can compete for ionization, reducing the signal of PG(16:0/16:0).
-
Inappropriate Internal Standard: The choice of internal standard is critical for accurate quantification. If the internal standard does not behave similarly to PG(16:0/16:0) during extraction and ionization, it can lead to inaccurate results.
-
Adduct Formation: Phospholipids can form various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+) in the mass spectrometer.[4][5] Variations in the abundance of these adducts can lead to inconsistent quantification if not all are accounted for.
-
Sample Degradation: PG(16:0/16:0) can be susceptible to hydrolysis, leading to the formation of lyso-PG and free fatty acids, which will reduce the signal of the parent molecule.[6]
Troubleshooting Steps:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components. Normal-phase SPE cartridges can effectively separate different lipid classes.
-
Optimize Chromatography: If using LC-MS, ensure that the chromatographic method provides good separation of PG(16:0/16:0) from other abundant phospholipids to minimize ion suppression.
-
Select an Appropriate Internal Standard: Use a stable isotope-labeled internal standard for PG(16:0/16:0) (e.g., PG(16:0/16:0)-d62) if available. If not, a closely related saturated PG with odd-chain fatty acids (e.g., PG(17:0/17:0)) is a good alternative as it is not naturally present in most biological samples.
-
Monitor Multiple Adducts: In your mass spectrometry method, monitor for the most common adducts of PG(16:0/16:0) and sum their intensities for quantification to account for shifts in adduct formation.
-
Ensure Sample Stability: Minimize the time between sample collection and extraction. Store samples and extracts at low temperatures (-80°C is preferred) under an inert atmosphere to prevent degradation.[3] Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting PG(16:0/16:0) from biological samples?
The choice of extraction method depends on the sample type. For liquid samples like plasma or serum, the Bligh & Dyer method is commonly used.[1] For solid tissues, the Folch method is often preferred due to its efficiency in handling more complex matrices.[1] Solid-phase extraction (SPE) can be used as a standalone method or in conjunction with liquid-liquid extraction for cleaner samples.
Q2: How should I store my samples and extracts to ensure the stability of PG(16:0/16:0)?
To prevent degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] Lipid extracts should be stored in a chloroform:methanol solvent mixture in silanized glass vials under an inert atmosphere (nitrogen or argon) at -80°C.[3] It is crucial to minimize exposure to light and oxygen and to avoid repeated freeze-thaw cycles.
Q3: What type of internal standard should I use for the quantification of PG(16:0/16:0)?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as PG(16:0/16:0) with deuterated acyl chains. If this is not available, a non-naturally occurring odd-chain saturated phosphatidylglycerol, like PG(17:0/17:0), is the next best choice. This is because its chemical and physical properties are very similar to PG(16:0/16:0), ensuring similar extraction and ionization efficiency.
Q4: I see multiple peaks in my mass spectrum that could correspond to PG(16:0/16:0) (e.g., protonated, sodiated). Which one should I use for quantification?
It is recommended to monitor and sum the intensities of all major adducts of PG(16:0/16:0), typically the protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) ions in positive ion mode, or the deprotonated ([M-H]-) ion in negative ion mode.[4][5] This approach provides a more accurate and robust quantification as the relative abundance of these adducts can vary between samples.
Q5: Can I use the same sample preparation protocol for both saturated and unsaturated phosphatidylglycerols?
While the general principles are the same, some modifications may be necessary. Saturated lipids like PG(16:0/16:0) can be less soluble in certain solvents compared to their unsaturated counterparts. Therefore, you may need to adjust solvent compositions or perform extractions at room temperature to ensure complete solubilization. Additionally, while oxidation is less of a concern for saturated lipids, hydrolysis can still occur, so proper storage and handling are important for all phospholipids.[6]
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Folch | Liquid-Liquid Extraction | Chloroform, Methanol | High recovery for a broad range of lipids, well-established.[1][2] | Use of toxic chlorinated solvent, can be time-consuming. |
| Bligh & Dyer | Liquid-Liquid Extraction | Chloroform, Methanol, Water | Efficient for samples with high water content, uses less solvent than Folch.[1] | Use of toxic chlorinated solvent, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Chromatographic Separation | Varies (e.g., hexane, ethyl acetate, methanol) | High selectivity, can remove interfering compounds, amenable to automation.[7] | Can have lower recovery if not optimized, requires method development. |
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Lipid Extraction
This protocol is suitable for the extraction of PG(16:0/16:0) from liquid samples such as plasma or cell suspensions.
-
To 100 µL of sample in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture for 15 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean, silanized glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol:chloroform 1:1, v/v).
Visualizations
Caption: Experimental workflow for PG(16:0/16:0) analysis.
Caption: Troubleshooting decision tree for low PG(16:0/16:0) signal.
References
- 1. A narrative review of urinary phospholipids: from biochemical aspect towards clinical application - Li - Translational Andrology and Urology [tau.amegroups.org]
- 2. biotage.com [biotage.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of protonated phospholipids as fragile ions in quadrupole ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between MALDI IMS Intensity and Measured Quantity of Selected Phospholipids in Rat Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Matrix Effects in PG(16:0/16:0) Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or PG(16:0/16:0).
Troubleshooting Guide
This guide provides solutions to common issues observed during the LC-MS/MS analysis of PG(16:0/16:0), focusing on the mitigation of matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for PG(16:0/16:0) | - Suboptimal chromatographic conditions.- Interaction of the phosphate group with the analytical column. | - Optimize LC Gradient: Ensure a well-optimized gradient elution to separate PG(16:0/16:0) from other co-eluting phospholipids.[1]- Column Choice: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better separation for polar lipids like PG.[2][3]- Mobile Phase Additives: Incorporate additives like ammonium formate into the mobile phase to improve peak shape.[4] |
| Low Signal Intensity or Ion Suppression | - Matrix Effects: Co-eluting phospholipids and other endogenous matrix components compete with PG(16:0/16:0) for ionization, leading to a suppressed signal.[5][6]- Suboptimal MS Source Parameters: Incorrect settings for temperature, gas flow, or voltages can lead to poor ionization. | - Implement Phospholipid Depletion: Utilize sample preparation techniques like HybridSPE-Phospholipid plates that selectively remove phospholipids from the sample matrix.[1]- Solid-Phase Extraction (SPE): Develop a robust SPE method to isolate PG(16:0/16:0) from interfering matrix components.[1]- Optimize MS Source: Tune the mass spectrometer source parameters specifically for PG(16:0/16:0) using a pure standard.[7]- Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled PG(16:0/16:0) internal standard will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[8][9][10][11][12] |
| High Signal Variability Between Injections (Poor Precision) | - Inconsistent Sample Preparation: Variability in extraction efficiency or phospholipid removal can lead to fluctuating matrix effects.[5]- Column Fouling: Accumulation of phospholipids on the analytical column can lead to erratic elution and ionization.[1] | - Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow.[4]- Column Washing: Implement a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.[1]- Use of a Guard Column: A guard column can help protect the analytical column from excessive contamination.[13] |
| Inaccurate Quantification | - Lack of an Appropriate Internal Standard: Using an internal standard that does not closely mimic the behavior of PG(16:0/16:0) will not adequately compensate for matrix effects.[8][11]- Calibration Curve Issues: The calibration curve may not be accurately reflecting the analyte response in the presence of the matrix. | - Stable Isotope Dilution: This is the gold standard for accurate quantification in complex matrices.[9][10][11][12]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples to account for matrix effects.[14] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for PG(16:0/16:0) quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as PG(16:0/16:0), due to the presence of co-eluting compounds from the sample matrix.[5][6][8] In biological samples, phospholipids are a major source of matrix effects, causing ion suppression and leading to inaccurate and imprecise quantification.[1]
Q2: What is the best internal standard to use for PG(16:0/16:0) quantification?
A2: The most effective internal standard is a stable isotope-labeled version of the analyte, such as PG(16:0/16:0)-d4. This is because it has nearly identical chemical and physical properties to the endogenous PG(16:0/16:0) and will be affected by matrix effects in the same way, allowing for accurate correction.[8][9][11]
Q3: Can I just use a different class of phospholipid as an internal standard?
A3: While it may provide some level of normalization, it is not ideal. Different phospholipid classes can have different ionization efficiencies and may not experience the same degree of matrix effects as PG(16:0/16:0). For the most accurate results, a stable isotope-labeled internal standard is strongly recommended.[15]
Q4: How can I assess the extent of matrix effects in my assay?
A4: A common method is the post-extraction spike experiment.[6] In this procedure, a known amount of the analyte is spiked into a blank, extracted matrix and the response is compared to the response of the same amount of analyte in a neat solution. The ratio of these responses indicates the degree of ion suppression or enhancement.[6]
Q5: What are the key considerations for sample preparation to minimize matrix effects?
A5: The primary goal is to remove interfering substances while efficiently extracting PG(16:0/16:0). Techniques like protein precipitation followed by phospholipid depletion (e.g., using HybridSPE plates) or solid-phase extraction (SPE) are effective at reducing matrix components.[1]
Experimental Protocols
Protocol 1: Sample Preparation with Phospholipid Depletion
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of acetonitrile containing the stable isotope-labeled internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate.
-
Elution: Apply a vacuum to the plate to pull the sample through the phospholipid-depleting sorbent. Collect the eluate, which now contains the PG(16:0/16:0) with significantly reduced phospholipid interference.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Analysis of PG(16:0/16:0)
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 10 mM ammonium formate.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-50% B
-
8-9 min: 50% B
-
9-9.1 min: 50-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).
-
PG(16:0/16:0) Transition: Monitor the transition from the precursor ion to a characteristic product ion.
-
Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Quantitative Data Summary
The following table presents a summary of calibration curve data for PG(16:0/16:0) from a HILIC-MS/MS method.[2][16]
| Analyte | Calibration Range (ng/mL) | Slope (Mean ± SD) | R² (Mean ± SD) |
| PG(16:0/16:0) | 4.3 - 43 | 0.171 ± 0.015 | 0.994 ± 0.002 |
Visualizations
Caption: Experimental workflow for PG(16:0/16:0) quantification.
Caption: Troubleshooting logic for inaccurate PG(16:0/16:0) quantification.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. ovid.com [ovid.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Isotope dilution - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Complementary approach for analysis of phospholipids by liquid chromatography hyphenated to elemental and molecular mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: PG(16:0/16:0) Sample Preparation
Welcome to the technical support center for handling 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), also known as PG(16:0/16:0) or DPPG. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of PG(16:0/16:0) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is PG(16:0/16:0) and why is its stability important?
Q2: What are the main causes of PG(16:0/16:0) degradation during sample preparation?
The primary causes of PG(16:0/16:0) degradation are:
-
Hydrolysis: The cleavage of the ester bonds linking the fatty acid chains to the glycerol backbone, which is accelerated by acidic or alkaline pH and elevated temperatures. This results in the formation of lysophosphatidylglycerol (LPG) and free fatty acids.
-
Oxidation: As PG(16:0/16:0) contains saturated fatty acids, it is less susceptible to oxidation than phospholipids with unsaturated fatty acids. However, oxidation can still occur under harsh conditions, leading to the formation of various oxidation products.
-
Enzymatic Degradation: Phospholipases present in biological samples can enzymatically degrade PG(16:0/16:0). For instance, Phospholipase A2 (PLA2) can hydrolyze the fatty acid at the sn-2 position.
Q3: How can I minimize the degradation of PG(16:0/16:0) during sample preparation?
To minimize degradation, it is recommended to:
-
Work at low temperatures (e.g., on ice or at 4°C) to reduce the rates of chemical reactions and enzymatic activity.[1]
-
Use appropriate buffers to maintain a pH around 6.5, where the hydrolysis of phospholipids is minimal.
-
Incorporate antioxidants, such as butylated hydroxytoluene (BHT), into the extraction solvents to prevent oxidative damage.[1]
-
Process samples as quickly as possible after collection to minimize the time for degradation to occur.[1]
-
For biological samples, consider using enzyme inhibitors, like phenylmethanesulfonyl fluoride (PMSF), to block the activity of phospholipases.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my mass spectrometry data that might be degradation products of PG(16:0/16:0).
-
Possible Cause: Hydrolysis of PG(16:0/16:0) during sample preparation.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary hydrolysis products of PG(16:0/16:0) are 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0 Lyso-PG) and palmitic acid (16:0 FFA). Check your mass spectrometry data for the corresponding m/z values.
-
Review Sample Preparation Protocol:
-
pH: Was the pH of your buffers close to neutral (around 6.5)? Extreme pH values can accelerate hydrolysis.
-
Temperature: Were your samples kept at a low temperature (e.g., on ice) throughout the preparation process?
-
Time: Was the sample preparation performed promptly after sample collection?
-
-
Implement Preventive Measures: In your next experiment, adjust the pH of your buffers, ensure your samples are kept cold, and minimize the sample preparation time.
-
Problem 2: My quantitative analysis shows lower than expected levels of PG(16:0/16:0).
-
Possible Cause: Degradation of PG(16:0/16:0) due to enzymatic activity in the sample.
-
Troubleshooting Steps:
-
Consider the Sample Source: Biological samples (e.g., cell lysates, tissue homogenates) contain active phospholipases.
-
Incorporate Enzyme Inhibitors: Add a broad-spectrum serine protease and phospholipase inhibitor, such as phenylmethanesulfonyl fluoride (PMSF), to your lysis or homogenization buffer.
-
Flash-Freeze Samples: Immediately after collection, flash-freeze your samples in liquid nitrogen to halt enzymatic activity.[2] Store at -80°C until you are ready for extraction.
-
Rapid Extraction: Proceed with the lipid extraction protocol immediately after thawing the sample to minimize the window for enzymatic degradation.
-
Data Presentation
The following tables provide an overview of factors influencing the stability of saturated phospholipids like PG(16:0/16:0). Note: Direct quantitative degradation data for PG(16:0/16:0) is limited. The data presented here is based on studies of dipalmitoylphosphatidylcholine (DPPC), a structurally similar phospholipid, and general principles of phospholipid stability.
Table 1: Effect of Temperature on the Stability of Saturated Phospholipid Liposomes
| Temperature | Stability of DPPC Liposomes (Drug Retention over 48 hours) |
| 4°C | High (Significant drug retention observed) |
| 37°C | Moderate (Some drug loss observed) |
Source: Adapted from studies on DPPC liposome stability, which indicate that higher temperatures lead to decreased stability.
Table 2: Effect of pH on the Hydrolysis of Saturated Phosphatidylcholine
| pH | Relative Hydrolysis Rate |
| 4.0 | Increased |
| 6.5 | Minimal |
| 8.0 | Increased |
Source: Based on the hydrolysis kinetics of saturated phosphatidylcholine, which show a minimum hydrolysis rate at approximately pH 6.5.
Experimental Protocols
Protocol 1: Lipid Extraction with Minimized Degradation (Modified Folch Method)
This protocol is designed to extract lipids from biological samples while minimizing the degradation of PG(16:0/16:0).
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Butylated hydroxytoluene (BHT)
-
Phenylmethanesulfonyl fluoride (PMSF)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Sample Homogenization:
-
To your sample (e.g., cell pellet, tissue homogenate), add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. For tissue samples, use 20 mL of solvent per gram of tissue.[3]
-
If enzymatic degradation is a concern, add PMSF to the methanol at a final concentration of 1 mM.
-
Homogenize the sample on ice.
-
-
Phase Separation:
-
After homogenization, add 0.2 volumes of ice-cold 0.9% NaCl solution.[3]
-
Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
-
Lipid Extraction:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying and Storage:
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for analysis or store at -80°C under nitrogen to prevent oxidation.
-
Visualizations
Caption: Degradation pathways of PG(16:0/16:0).
Caption: Workflow for minimizing PG(16:0/16:0) degradation.
References
Technical Support Center: Resolving Isobaric Overlap with PG(16:0/16:0)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isobaric overlap issues encountered during the mass spectrometry analysis of phosphatidylglycerol (PG) 16:0/16:0.
Frequently Asked Questions (FAQs)
Q1: What is isobaric overlap and why is it a problem for PG(16:0/16:0) analysis?
A1: Isobaric overlap occurs when two or more different molecules have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometers. PG(16:0/16:0), with a deprotonated monoisotopic mass of 722.509787 Da, is susceptible to overlap from other lipid species that have very similar masses. This interference can lead to inaccurate quantification and misidentification of PG(16:0/16:0) in complex biological samples.
Q2: What are the common isobaric interferences for PG(16:0/16:0)?
A2: Common sources of isobaric interference for PG(16:0/16:0) include:
-
Isomers of PG: Other phosphatidylglycerols with the same total number of carbons and double bonds in their fatty acyl chains, but different arrangements, can be isobaric. An example is PG(18:0/14:0).
-
Lipids from other classes: Phospholipids from different classes can have elemental compositions that result in a mass very close to that of PG(16:0/16:0). A notable example is phosphatidylethanolamine (PE), such as PE(18:0/20:4).
-
Adducts: The formation of different adducts (e.g., sodium, potassium) with other lipid species can result in ions with m/z values that overlap with the protonated or deprotonated PG(16:0/16:0) ion.
Q3: What are the primary analytical techniques to resolve isobaric overlap with PG(16:0/16:0)?
A3: The primary techniques to resolve isobaric overlap are:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can differentiate between ions with very small mass differences, allowing for the separation of PG(16:0/16:0) from its isobars based on their exact masses.
-
Tandem Mass Spectrometry (MS/MS): By isolating the isobaric ions and fragmenting them, MS/MS can distinguish between different lipid species based on their unique fragmentation patterns.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Since isobaric lipids can have different three-dimensional structures, IMS can provide an additional dimension of separation.
-
Liquid Chromatography (LC): Techniques like reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can separate lipids based on their physicochemical properties before they enter the mass spectrometer, reducing the complexity of the sample and resolving some isobaric species.
Troubleshooting Guides
Problem: I am seeing a single peak at m/z 721.5 in my low-resolution mass spectrum, but I suspect it's not solely PG(16:0/16:0). How can I confirm?
Solution:
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, re-analyze your sample on an HRMS instrument. This will allow you to determine the exact mass of the ion(s) contributing to the peak. Compare the measured exact mass to the theoretical exact masses of potential isobars (see Table 1). A mass difference, even a small one, indicates the presence of multiple species.
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Isolate the precursor ion at m/z 721.5.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Analyze the resulting product ions. PG(16:0/16:0) will characteristically produce a fragment ion at m/z 255.2, corresponding to the palmitic acid (16:0) fatty acyl chain. The presence of other significant fragment ions may indicate the presence of other lipids. For example, PE(18:0/20:4) would show a neutral loss of 141 Da (the phosphoethanolamine headgroup) in positive ion mode and fragment ions corresponding to stearic acid (18:0) and arachidonic acid (20:4) in negative ion mode.
-
Problem: My HRMS data shows two closely eluting peaks with the same exact mass. How can I differentiate them?
Solution:
This scenario suggests the presence of isomers, such as PG(16:0/16:0) and PG(18:0/14:0).
-
Optimize Liquid Chromatography:
-
Reversed-Phase LC: Employ a C18 or C30 column with a long gradient to improve the separation of lipids based on their acyl chain length and hydrophobicity. PG(18:0/14:0) will likely have a different retention time than PG(16:0/16:0).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less effective for separating isomers with the same headgroup, it can be useful for separating different lipid classes that might be co-eluting.
-
-
Utilize Ion Mobility Spectrometry (IMS): Isomers with different acyl chain positions can have different collisional cross-sections (CCS). IMS can separate these isomers based on their drift time in the gas phase, providing an additional dimension of separation. The use of a suitable internal standard with a known CCS value can aid in the identification.
Quantitative Data Summary
The following table summarizes the exact masses of PG(16:0/16:0) and its potential isobars, highlighting the mass resolution required for their differentiation.
| Lipid Species | Molecular Formula | Adduct | Monoisotopic Mass (Da) | Mass Difference from PG(16:0/16:0) (mDa) | Required Resolving Power (at m/z 722) |
| PG(16:0/16:0) | C38H75O10P | [M-H]⁻ | 722.509787 | - | - |
| PG(18:0/14:0) | C38H75O10P | [M-H]⁻ | 722.509787 | 0 | Not resolvable by mass |
| PE(18:0/20:4) | C43H78NO8P | [M-H]⁻ | 766.5443 | N/A (Different nominal mass) | N/A |
| PC(16:0/16:1) + Na | C40H78NO8PNa | [M+Na]⁺ | 754.5384 | N/A (Different nominal mass) | N/A |
Note: The required resolving power is calculated as R = m/Δm. For isobaric species with identical elemental composition, separation must be achieved by other means such as chromatography or ion mobility.
Experimental Protocols
Protocol 1: High-Resolution LC-MS/MS for Separation of PG(16:0/16:0) and Isobaric Lipids
1. Sample Preparation:
-
Perform lipid extraction from the biological matrix using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent mixture (e.g., methanol/chloroform 1:1, v/v).
2. Liquid Chromatography (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
3. Mass Spectrometry (Negative Ion Mode):
-
Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 200-1000.
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Isolation Window: m/z 1.0.
-
Collision Energy (HCD): 30 (arbitrary units).
-
Resolution: 17,500.
-
AGC Target: 1e5.
-
Maximum IT: 50 ms.
-
Protocol 2: Ion Mobility Spectrometry for Isomer Separation
1. Sample Infusion:
-
Prepare the lipid extract in a suitable solvent for direct infusion (e.g., 50:50 isopropanol:methanol).
2. Ion Mobility Mass Spectrometry:
-
Instrument: An ion mobility-enabled mass spectrometer (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT G2-Si).
-
Ionization Mode: ESI, Negative.
-
Drift Gas: Nitrogen.
-
IMS Parameters: Optimize drift voltage and gas flow to achieve the best separation of ions based on their drift times.
-
Data Analysis: Extract the ion mobilograms for the m/z of interest (721.5). Different arrival time distributions will indicate the presence of different isomers. Calculate the collisional cross-section (CCS) values and compare them to known standards or databases if available.
Visualizations
Logical Workflow for Resolving PG(16:0/16:0) Isobaric Overlap
Caption: A logical workflow for the systematic resolution of isobaric overlap involving PG(16:0/16:0).
Signaling Pathway: Role of Phosphatidylglycerol in Pulmonary Surfactant Function and Innate Immunity
Technical Support Center: Optimizing Collision Energy for PG(16:0/16:0) Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing collision energy for the fragmentation of dipalmitoylphosphatidylglycerol (PG(16:0/16:0)). The information is presented in a question-and-answer format to directly address specific issues encountered during mass spectrometry experiments.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common issues and answer frequently asked questions related to the MS/MS analysis of PG(16:0/16:0).
Collision Energy Optimization
Q1: What is the optimal collision energy for the fragmentation of PG(16:0/16:0)?
The optimal collision energy for PG(16:0/16:0) fragmentation is instrument-dependent. There is no single universal value. However, published literature provides excellent starting points for different mass spectrometer platforms. It is crucial to perform a collision energy optimization experiment on your specific instrument to determine the ideal setting for maximizing the intensity of your target fragment ions.
Q2: How do I perform a collision energy optimization experiment?
A collision energy optimization experiment involves systematically varying the collision energy and monitoring the intensity of the resulting fragment ions. The goal is to create a breakdown curve that shows the relationship between collision energy and fragment ion intensity.
Experimental Protocols
Protocol 1: Collision Energy Optimization for PG(16:0/16:0) Fragmentation
This protocol outlines the steps to determine the optimal collision energy for the fragmentation of the [M-H]⁻ ion of PG(16:0/16:0) (m/z 721.5) to produce the palmitic acid carboxylate anion fragment (m/z 255.2).
Materials:
-
PG(16:0/16:0) standard
-
Appropriate solvent for dissolving the standard (e.g., methanol or chloroform/methanol mixture)
-
Mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Q-TOF, Orbitrap)
Procedure:
-
Prepare a standard solution of PG(16:0/16:0) at a concentration that provides a stable and robust signal.
-
Infuse the standard solution directly into the mass spectrometer or use a liquid chromatography (LC) system to introduce the sample.
-
Set up the mass spectrometer to operate in negative ion mode.
-
Select the precursor ion for PG(16:0/16:0), which is the [M-H]⁻ ion at m/z 721.5.
-
Set up a product ion scan to monitor the fragment ion at m/z 255.2, corresponding to the palmitate carboxylate anion.
-
Create a method to ramp the collision energy over a relevant range. Based on literature values, a starting range of 10 to 60 eV is recommended. The ramp should be performed in small increments (e.g., 2-5 eV).
-
Acquire data across the entire collision energy range.
-
Plot the intensity of the m/z 255.2 fragment ion against the collision energy. The resulting graph is the collision energy breakdown curve.
-
Identify the collision energy that produces the maximum intensity for the m/z 255.2 fragment. This is your optimal collision energy.
Data Presentation
The following tables summarize typical starting points for collision energy based on published data for different instrument platforms.
| Mass Spectrometer Type | Precursor Ion | Fragment Ion | Reported Collision Energy (Starting Point) |
| Thermo Q-Exactive (Orbitrap) | [M-H]⁻ (m/z 721.5) | Palmitate (m/z 255.2) | 35 eV (HCD)[1] |
| AB Sciex QTRAP | [M-H]⁻ (m/z 721.5) | Palmitate (m/z 255.2) | 50 eV[2] |
| Waters Xevo Q-Tof | [M-H]⁻ (m/z 721.5) | Palmitate (m/z 255.2) | 10-40 eV ramp[3] |
Note: These values are intended as starting points for your own optimization.
The characteristic fragment ions of PG(16:0/16:0) in negative ion mode are presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 721.5 ([M-H]⁻) | 255.2 | [C16H31O2]⁻ (Palmitate carboxylate anion) |
| 721.5 ([M-H]⁻) | 465.3 | [M-H - C16H32O2]⁻ (Neutral loss of palmitic acid) |
| 721.5 ([M-H]⁻) | 447.3 | [M-H - C16H32O2 - H2O]⁻ (Neutral loss of palmitic acid and water) |
Mandatory Visualization
Caption: Experimental workflow for optimizing collision energy.
Caption: Fragmentation pathway of PG(16:0/16:0) in negative ion mode.
Troubleshooting Guide
Q3: I am not seeing the expected fragment ion at m/z 255.2. What could be the problem?
-
Incorrect Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing the fragment ion to further break down. Perform a collision energy optimization as described in Protocol 1.
-
Wrong Polarity Mode: Ensure your mass spectrometer is operating in negative ion mode. PG(16:0/16:0) is most readily detected as the [M-H]⁻ ion.
-
Source Conditions: In-source fragmentation might be occurring, where the molecule fragments before it reaches the collision cell. Try reducing the source temperature or fragmentor voltage.
-
Instrument Calibration: Verify that your mass spectrometer is properly calibrated.
Q4: My signal intensity for PG(16:0/16:0) is very low. How can I improve it?
-
Sample Concentration: Increase the concentration of your standard or sample.
-
Ionization Efficiency: Optimize your electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to enhance the ionization of PG(16:0/16:0).
-
Mobile Phase Composition: If using LC-MS, the mobile phase composition can significantly affect ionization. The addition of a small amount of a weak base, like ammonium hydroxide, can sometimes improve the signal of acidic phospholipids in negative ion mode.
-
Check for Contaminants: Contaminants in your sample or mobile phase can suppress the ionization of your analyte. Ensure you are using high-purity solvents and reagents.
Q5: I am observing unexpected peaks in my MS/MS spectrum. What are they?
-
Isotopic Peaks: You may be observing the isotopic peaks of your precursor or fragment ions.
-
Adducts: In addition to the [M-H]⁻ ion, other adducts (e.g., with formate or acetate from the mobile phase) can form and undergo fragmentation.
-
Contaminants: The peaks could be from co-eluting contaminants in your sample.
-
In-source Fragmentation: As mentioned earlier, fragmentation in the ion source can lead to unexpected ions in the MS/MS spectrum.
Q6: I am having trouble detecting low or high molecular weight phospholipids in my sample matrix, even though I know they are there.
This can be a common issue in complex samples.[4]
-
Ion Suppression: The presence of high-abundance lipids or other matrix components can suppress the ionization of lower-abundance species. Consider improving your sample preparation to remove interfering substances or using a chromatographic method that separates your analyte of interest from the suppressive matrix components.
-
Dynamic Range of the Detector: Ensure that the concentration of your analyte is within the linear dynamic range of your detector. Very high or very low concentrations may not be accurately detected.
-
Solubility: Ensure that your extraction and mobile phase solvents are appropriate for the full range of phospholipids you are trying to analyze. Very lipophilic or hydrophilic species may not be efficiently extracted or eluted.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Integrated approach on UPLC-QTOF/MS based active plasma component and metabolomics analysis of Gan Mai Da Zao decoction on the treatment of Alzheimer's disease in rats plasma and urine - Arabian Journal of Chemistry [arabjchem.org]
- 4. ESI-MS of Phospholipids - Chromatography Forum [chromforum.org]
Strategies to reduce ion suppression in shotgun lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in shotgun lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in shotgun lipidomics?
A: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of other compounds in the sample.[1] In the context of shotgun lipidomics, where a complex mixture of lipids is directly infused into the mass spectrometer, multiple lipid species compete for ionization.[1] This competition can lead to a decreased signal intensity for low-abundance or less easily ionizable lipids, potentially causing them to go undetected.[2] This phenomenon negatively impacts the accuracy, precision, and sensitivity of quantification, and can lead to an underestimation of the true lipid diversity in a sample.[3]
Q2: What are the primary causes of ion suppression in my shotgun lipidomics experiment?
A: Several factors can contribute to ion suppression. High concentrations of any single lipid class or species can dominate the ionization process, suppressing the signal of others.[1] The presence of non-lipid contaminants, such as salts, detergents, or polymers leached from plasticware, can also interfere with ionization.[4] Furthermore, the inherent chemical properties of different lipid classes, such as their basicity and surface activity, influence their ionization efficiency and their potential to cause suppression.[1] In electrospray ionization (ESI), co-eluting species can alter the physical properties of the droplets, such as surface tension and viscosity, hindering the formation of gas-phase ions.[1]
Q3: How can I determine if ion suppression is affecting my results?
A: A common method to identify and locate ion suppression is the post-column infusion experiment .[5][6] In this technique, a constant flow of your analyte of interest is introduced into the mobile phase after the analytical column and before the mass spectrometer's ion source. A blank matrix (a sample prepared in the same way as your experimental samples but without the analyte) is then injected. A drop in the constant baseline signal of your infused analyte indicates the retention time at which matrix components are eluting and causing ion suppression.[5][6]
Troubleshooting Guides
Problem: Low signal intensity or complete absence of expected low-abundance lipids.
This issue is often a direct consequence of ion suppression by more abundant lipid species in the sample.
Troubleshooting Steps:
-
Sample Prefractionation: Physically separating lipid classes before analysis can significantly reduce ion suppression.[1] Solid-Phase Extraction (SPE) is a widely used technique for this purpose.
-
Chemical Derivatization: Modifying the chemical structure of target lipids can enhance their ionization efficiency, making them less susceptible to suppression.[1]
-
Optimize Mass Spectrometry Method: Employing Multi-Dimensional Mass Spectrometry-based Shotgun Lipidomics (MDMS-SL) can help to isolate and enhance the signal of specific lipid classes.[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
This protocol provides a general procedure for separating major lipid classes to reduce inter-class ion suppression.
Materials:
-
Silica-based SPE cartridge
-
Lipid extract in a non-polar solvent (e.g., chloroform)
-
Elution solvents of increasing polarity (see table below)
-
Collection vials
Procedure:
-
Condition the SPE Cartridge: Wash the cartridge with a non-polar solvent (e.g., hexane) to activate the stationary phase.
-
Load the Sample: Apply the lipid extract slowly and evenly to the top of the cartridge bed.
-
Elute Lipid Classes: Sequentially pass solvents of increasing polarity through the cartridge to elute different lipid classes. Collect each fraction in a separate vial. The specific solvents and their order will depend on the lipid classes of interest.
-
Dry and Reconstitute: Evaporate the solvent from each fraction under a stream of nitrogen and reconstitute in a solvent suitable for mass spectrometry analysis.
Table 1: Example SPE Elution Scheme for Lipid Class Fractionation
| Elution Solvent | Lipid Classes Typically Eluted |
| Chloroform/Isopropanol (2:1, v/v) | Neutral lipids (e.g., Triacylglycerols, Cholesterol Esters) |
| Acetone/Methanol (9:1, v/v) | Glycolipids and Ceramides |
| Methanol | Phospholipids (e.g., PC, PE, PS, PI) |
Note: This is a generalized scheme. Optimization is recommended for specific sample types and target lipids.
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol details how to set up a post-column infusion experiment to identify regions of ion suppression in your analytical run.
Materials:
-
Syringe pump
-
Tee-piece connector
-
Standard solution of a representative analyte
-
Blank matrix extract (prepared using the same protocol as your samples)
Procedure:
-
Prepare the Infusion Setup: Connect the outlet of your analytical column to one inlet of the tee-piece. Connect a syringe containing the analyte standard to the second inlet via the syringe pump. Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Establish a Stable Baseline: Begin the infusion of the standard solution at a low, constant flow rate (e.g., 5-10 µL/min). Monitor the signal of the standard in the mass spectrometer until a stable baseline is achieved.
-
Inject Blank Matrix: Inject the blank matrix extract onto the analytical column and begin your standard analytical method.
-
Analyze the Chromatogram: Monitor the signal of the infused standard throughout the run. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[6]
Data Presentation
Table 2: Effect of Mobile Phase Modifiers on Lipid Ionization Efficiency in ESI+
This table summarizes the relative ionization efficiency of different lipid classes with various mobile phase modifiers in positive electrospray ionization mode. Data is presented as a percentage of the highest peak intensity observed for each lipid class across all conditions.
| Lipid Class | 10 mM Ammonium Formate | 10 mM Ammonium Formate + 0.1% Formic Acid | 10 mM Ammonium Acetate | 10 mM Ammonium Acetate + 0.1% Acetic Acid |
| Phosphatidylcholines (PC) | Excellent (80-100%) | Excellent (80-100%) | Sufficient (50-79%) | Sufficient (50-79%) |
| Sphingomyelins (SM) | Excellent (80-100%) | Excellent (80-100%) | Sufficient (50-79%) | Moderate (10-49%) |
| Triacylglycerols (TAG) | Excellent (80-100%) | Sufficient (50-79%) | Moderate (10-49%) | Poor (<10%) |
| Diacylglycerols (DAG) | Excellent (80-100%) | Excellent (80-100%) | Sufficient (50-79%) | Moderate (10-49%) |
| Cholesterol Esters (CE) | Sufficient (50-79%) | Moderate (10-49%) | Poor (<10%) | Poor (<10%) |
Data adapted from studies on mobile phase optimization for lipidomics.[2][8][9] "Excellent" indicates the highest signal intensity, while "Poor" indicates the lowest.
Mandatory Visualizations
Caption: Troubleshooting workflow for low lipid signals.
Caption: Solid-Phase Extraction (SPE) workflow for lipid fractionation.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Multidimensional mass spectrometry-based shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency for PG(16:0/16:0)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or PG(16:0/16:0), in mass spectrometry-based analyses.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of PG(16:0/16:0) and offers targeted solutions.
Electrospray Ionization (ESI) - Negative Ion Mode
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient deprotonation of the phosphate group. Ion suppression from other sample components. Suboptimal mobile phase composition. | Optimize Mobile Phase: Increase the pH of the mobile phase to enhance deprotonation. Add volatile basic modifiers like ammonium hydroxide (0.05% v/v) or ammonium acetate (10 mM) to your mobile phase. Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances. Optimize ESI Source Parameters: Adjust spray voltage, capillary temperature, and gas flow rates to find the optimal settings for PG(16:0/16:0). |
| Inconsistent Signal / Poor Reproducibility | Fluctuations in ESI source stability. Incomplete sample dissolution. Contamination in the LC-MS system. | Ensure Complete Dissolution: Use a suitable solvent mixture like chloroform/methanol (1:1, v/v) to fully dissolve the lipid standard. System Maintenance: Regularly clean the ESI source, capillary, and sample cone. Use an Internal Standard: Incorporate a non-endogenous phosphatidylglycerol species (e.g., PG(15:0/15:0)) to normalize the signal. |
| Peak Tailing in LC-MS | Secondary interactions with the stationary phase. Inappropriate mobile phase composition. | Modify Mobile Phase: Add a small amount of a weak acid or base to the mobile phase to improve peak shape. Column Selection: Use a column specifically designed for lipid analysis, such as a C18 or a HILIC column. |
Electrospray Ionization (ESI) - Positive Ion Mode
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Very Low or No Signal | PG(16:0/16:0) is an anionic lipid and does not readily form [M+H]⁺ ions. | Promote Adduct Formation: Add ammonium formate or ammonium acetate (typically 10 mM) to the mobile phase to encourage the formation of [M+NH₄]⁺ adducts, which often provide better sensitivity than protonated ions. Use Metal Cation Adducts: If protonated or ammonium adducts are not efficient, consider the addition of low concentrations of sodium or lithium salts to form [M+Na]⁺ or [M+Li]⁺ adducts. Be aware that this can complicate spectra. |
| Multiple Unwanted Adducts (e.g., Na⁺, K⁺) | Contamination from glassware, solvents, or reagents. | Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. Acid-Wash Glassware: Thoroughly clean all glassware with an acid solution to remove residual salts. Mobile Phase Modification: Add a small amount of formic acid (0.1%) to the mobile phase to favor the formation of [M+H]⁺ over metal adducts. The use of fluorinated alkanoic acids in combination with formic acid and volatile ammonium salts can also be effective in suppressing metal adduct formation.[1][2][3] |
| In-source Fragmentation | High source temperature or cone voltage. | Optimize Source Conditions: Reduce the capillary temperature and cone/fragmentor voltage to minimize fragmentation of the precursor ion. |
Matrix-Assisted Laser Desorption/Ionization (MALDI)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Ion Suppression | Suboptimal matrix selection. Ion suppression from more easily ionizable lipids like phosphatidylcholines (PCs). | Select an Appropriate Matrix: For phospholipids, 2,5-dihydroxybenzoic acid (DHB) is a common choice. However, for improved sensitivity and reduced suppression from PCs, consider using graphene oxide (GO) as a matrix. Matrix Additives: The addition of salts like sodium acetate or lithium chloride to the matrix solution can enhance the formation of specific adducts and improve signal intensity. |
| Poor Crystal Formation / Inhomogeneous Signal | Improper matrix/analyte co-crystallization. | Optimize Sample Preparation: Use the dried-droplet method and ensure a homogenous mixture of the matrix and analyte before spotting on the MALDI plate. The use of GO can lead to more homogeneous crystallizations.[4] |
| Fragmented Ions in the Spectrum | High laser fluence. | Adjust Laser Power: Reduce the laser energy to the minimum required to obtain a stable signal. |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is generally best for PG(16:0/16:0) analysis?
A1: Negative ion mode ESI is typically the preferred method for analyzing phosphatidylglycerols like PG(16:0/16:0). This is because the phosphate group is readily deprotonated, leading to the formation of abundant [M-H]⁻ ions, which provides high sensitivity.[5][6][7]
Q2: I am observing very low signal for PG(16:0/16:0) in positive ion mode ESI. What can I do to improve it?
A2: To enhance the signal in positive ion mode, you can promote the formation of adducts. Adding ammonium formate or ammonium acetate to your mobile phase will facilitate the formation of [M+NH₄]⁺ ions, which are often more stable and abundant than [M+H]⁺ ions for phospholipids.[3][8][9] Another effective, though more involved, technique is phosphate methylation. This derivatization neutralizes the negative charge on the phosphate group, which has been shown to increase ESI-MS signals by several folds in positive ion mode.[10]
Q3: My mass spectrum is complicated by the presence of multiple sodium and potassium adducts. How can I simplify it?
A3: To minimize unwanted alkali metal adducts, ensure you are using high-purity solvents and acid-washed glassware. Modifying your mobile phase by adding a small amount of a volatile acid, such as 0.1% formic acid, can help to favor the formation of the protonated molecule [M+H]⁺ over [M+Na]⁺ and [M+K]⁺.[5]
Q4: For MALDI analysis, which matrix should I choose for PG(16:0/16:0)?
A4: While 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for lipids, it can lead to ion suppression of less abundant phospholipids in the presence of highly abundant phosphatidylcholines (PCs). A more effective matrix for enhancing the signal of other phospholipid classes, including PG, is graphene oxide (GO).[4][11] GO has been shown to significantly improve the signal-to-noise ratio and lower the limit of detection for PG compared to DHB.[4]
Q5: How can I confirm the identity of PG(16:0/16:0) in my sample?
A5: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In negative ion mode, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of PG(16:0/16:0) will predominantly yield fragment ions corresponding to the neutral loss of the fatty acid substituents and fragments representing the glycerol polar head group.[12][13] The characteristic fragmentation pattern allows for unambiguous identification.
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of PG(16:0/16:0) ionization efficiency using different methods.
Table 1: Enhancement of PG Signal in Positive Ion Mode ESI-MS
| Method | Fold Increase in Signal Intensity (compared to non-derivatized) | Reference |
| Phosphate Methylation | 6.4 ± 0.1 | [10] |
Table 2: Limit of Detection (LOD) for Phosphatidylglycerol in MALDI-TOF MS
| Matrix | Limit of Detection (LOD) | Reference |
| 2,5-Dihydroxybenzoic Acid (DHB) | ~12.3 pmol | [4] |
| Graphene Oxide (GO) | 105 fmol | [4] |
Table 3: Linearity of PG(16:0/16:0) Quantification by LC-MS/MS
| Concentration Range (ng/mL) | Slope (± SD) | R² (± SD) | Reference |
| 4.3 – 43 | 0.171 ± 0.015 | 0.994 ± 0.002 | [12] |
Experimental Protocols
Protocol 1: Enhancing PG(16:0/16:0) Signal in Negative Ion ESI-MS
-
Sample Preparation: Dissolve PG(16:0/16:0) standard in a mixture of chloroform:methanol (1:1, v/v) to a final concentration of 10 µg/mL.
-
LC Separation (Optional, for complex mixtures):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to resolve the lipid of interest.
-
-
MS Analysis (Direct Infusion or LC-MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 15 arbitrary units.
-
Spray Voltage: -3.2 kV.
-
Capillary Temperature: 380 °C.
-
Scan Range: m/z 600-800.
-
Protocol 2: Enhancing PG(16:0/16:0) Signal as Ammonium Adduct in Positive Ion ESI-MS
-
Sample Preparation: Dissolve PG(16:0/16:0) standard in a mixture of acetonitrile:isopropanol:water (65:30:5, v/v/v) to a final concentration of 10 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
-
MS Analysis (Direct Infusion or LC-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Scan Range: m/z 700-800 to detect the [M+NH₄]⁺ ion.
-
Protocol 3: MALDI-TOF MS Analysis of PG(16:0/16:0) using Graphene Oxide Matrix
-
Matrix Preparation: Prepare a suspension of graphene oxide (GO) in a suitable solvent (e.g., acetonitrile/water) at a concentration of 2 mg/mL.
-
Sample Preparation: Mix the PG(16:0/16:0) solution (in chloroform:methanol) with the GO matrix suspension in a 1:1 (v/v) ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Analysis:
-
Ionization Mode: Positive or Negative, depending on the desired adduct.
-
Laser: Use a nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity.
-
Acquisition Mode: Reflector mode for high resolution.
-
Visualizations
Caption: Experimental workflow for the analysis of PG(16:0/16:0) by mass spectrometry.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidome-Wide Characterization of Phosphatidylinositols and Phosphatidylglycerols on C=C Location Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping of Phospholipids by MALDI Imaging (MALDI-MSI): Realities and Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Saturated Versus Unsaturated Prostaglandin Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of saturated and unsaturated prostaglandin (PG) species for researchers, scientists, and drug development professionals. Prostaglandins, a class of lipid autacoids derived from fatty acids, are pivotal in a myriad of physiological and pathological processes.[1][2] Their biological activity is intricately linked to their chemical structure, particularly the degree of saturation in their aliphatic side chains. Understanding these differences is crucial for the development of targeted therapeutics.
Prostaglandins are synthesized from 20-carbon essential fatty acids via the cyclooxygenase (COX) pathway.[2][3] The numerical subscript in their nomenclature (e.g., PGE₁, PGE₂, PGE₃) denotes the number of double bonds in their side chains, which is determined by the precursor fatty acid.[4][5][6]
-
1-series PGs are derived from dihomo-γ-linolenic acid (DGLA).
-
2-series PGs are derived from arachidonic acid (AA).[5]
-
3-series PGs are derived from eicosapentaenoic acid (EPA).[5]
This guide will delve into the biochemical properties, physiological effects, receptor binding affinities, and signaling pathways of these different PG series, supported by experimental data.
Biochemical and Physiological Properties: A Comparative Overview
The degree of saturation profoundly influences the biological activity of prostaglandins. While prostaglandins within the same letter class (e.g., PGE) may elicit qualitatively similar effects, their potency can vary significantly.[1]
| Prostaglandin Series | Precursor Fatty Acid | Key Characteristics & Biological Activities |
| 1-Series (e.g., PGE₁) (Less Unsaturated) | Dihomo-γ-linolenic acid (DGLA) | Generally considered to have anti-inflammatory properties.[7] PGE₁ is a potent vasodilator and is used clinically to treat conditions like erectile dysfunction.[7] It can also inhibit platelet aggregation. |
| 2-Series (e.g., PGE₂, PGF₂α) (Unsaturated) | Arachidonic Acid (AA) | The most abundant and widely studied series. PGE₂ is a key mediator of inflammation, pain, and fever.[3][8] PGF₂α is a potent vasoconstrictor and stimulates uterine contractions, making it useful for inducing labor.[9] |
| 3-Series (e.g., PGE₃) (More Unsaturated) | Eicosapentaenoic acid (EPA) | Often found to be less potent than their 2-series counterparts.[1] They are generally associated with anti-inflammatory effects and are believed to contribute to the cardiovascular benefits of omega-3 fatty acid consumption. |
Receptor Binding and Signaling Pathways
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3] The affinity of a prostaglandin for its receptor is a key determinant of its biological potency.
| Prostaglandin | Receptor(s) | Relative Binding Affinity | Primary Downstream Signaling Pathways |
| PGE₁ | EP Receptors (EP₁, EP₂, EP₃, EP₄) | Generally lower affinity for some EP receptors compared to PGE₂.[10] | Varies by EP receptor subtype: ↑ cAMP (EP₂, EP₄), ↓ cAMP (EP₃), ↑ Ca²⁺ (EP₁).[11] |
| PGE₂ | EP Receptors (EP₁, EP₂, EP₃, EP₄) | High affinity, particularly for EP₃ and EP₄.[10] | Varies by EP receptor subtype: ↑ cAMP (EP₂, EP₄), ↓ cAMP (EP₃), ↑ Ca²⁺ (EP₁). |
| PGF₂α | FP Receptor | High affinity for the FP receptor. Metabolites have significantly lower affinity.[12] | ↑ Ca²⁺, stimulation of phosphatidylinositol turnover. |
| PGE₃ | EP Receptors | Generally lower affinity compared to PGE₂. | Similar to other PGEs, but often with reduced efficacy. |
The activation of these receptors triggers distinct intracellular signaling cascades, leading to a variety of cellular responses.
Figure 1: Generalized signaling pathways of prostaglandins upon binding to their respective G-protein coupled receptors.
Experimental Protocols
The comparative analysis of saturated and unsaturated prostaglandin species relies on a variety of well-established experimental techniques.
Prostaglandin Quantification
Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple prostaglandin species in biological samples.
-
Sample Preparation: Biological samples (e.g., cell culture supernatant, plasma, tissue homogenates) are subjected to solid-phase extraction to isolate and concentrate the prostaglandins.
-
Chromatographic Separation: The extracted prostaglandins are separated based on their physicochemical properties using a UHPLC system with a C18 column.
-
Mass Spectrometric Detection: The separated prostaglandins are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of each prostaglandin is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Receptor Binding Assays
Methodology: Radioligand binding assays are used to determine the binding affinity of different prostaglandins to their receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or tissues.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]PGE₂) and varying concentrations of unlabeled competitor prostaglandins (e.g., PGE₁, PGE₂, PGE₃).
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of each competitor prostaglandin is determined. The IC₅₀ value is a measure of the prostaglandin's binding affinity for the receptor.
Bioassays for Functional Activity
Methodology: Isolated tissue bath experiments are used to assess the functional effects of different prostaglandins on smooth muscle contraction or relaxation.
-
Tissue Preparation: A segment of smooth muscle-containing tissue (e.g., guinea pig ileum, rabbit jejunum) is dissected and mounted in an organ bath containing a physiological salt solution at a constant temperature and aerated with a gas mixture.
-
Contraction/Relaxation Measurement: The tissue is connected to a force transducer, which records changes in muscle tension.
-
Prostaglandin Application: Increasing concentrations of different prostaglandins are added to the organ bath, and the resulting changes in muscle tension are recorded.
-
Data Analysis: Dose-response curves are constructed to determine the potency (EC₅₀) and efficacy (Emax) of each prostaglandin.
Figure 2: A generalized experimental workflow for the comparative analysis of saturated and unsaturated prostaglandins.
Conclusion
The degree of saturation is a critical determinant of the biological activity of prostaglandins. The 2-series prostaglandins, derived from arachidonic acid, are generally the most potent and are key mediators of inflammation. In contrast, the 1- and 3-series prostaglandins often exhibit weaker or even opposing, anti-inflammatory effects. These differences in activity are underpinned by variations in their binding affinities for specific receptors and the subsequent activation of distinct signaling pathways. A thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutics that can selectively modulate prostaglandin signaling for the treatment of a wide range of diseases.
References
- 1. A comparison of the biological activities of four prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry - Prostaglandin Nomenclature - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. The Prostaglandins: Basic Chemistry and Action | GLOWM [glowm.com]
- 6. echemi.com [echemi.com]
- 7. differencebetween.com [differencebetween.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Platform Quantification of PG(16:0/16:0)
Introduction
PG(16:0/16:0), also known as dipalmitoylphosphatidylglycerol (DPPG), is a specific phosphatidylglycerol (PG) molecule containing two palmitic acid (16:0) chains.[1][2][3] As a key component of cellular membranes and pulmonary surfactant, its accurate quantification is crucial for understanding various physiological and pathological processes.[1][4][5] Phosphatidylglycerols are precursors for cardiolipin biosynthesis and play significant roles in mitochondrial membrane function and innate immunity regulation in the lungs.[4][6][7] This guide provides a comparative overview of common analytical platforms for the quantification of PG(16:0/16:0), complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methodology.
The primary challenge in lipidomics is achieving accurate and reproducible absolute quantification across different platforms, a concept known as assay commutability.[8][9] The vast structural diversity of lipids, the wide range of concentrations in biological samples, and the lack of certified reference materials for every lipid species hinder standardization.[8][10][11] This guide will focus on mass spectrometry (MS) and chromatography-based methods, which are the predominant techniques due to their high sensitivity and specificity.[12][13]
Comparative Analysis of Quantification Platforms
The quantification of PG(16:0/16:0) can be approached using several analytical platforms, each with distinct advantages and limitations. The choice of platform often depends on the research question, required sensitivity, sample complexity, and desired throughput. The most common approaches involve Liquid Chromatography-Mass Spectrometry (LC-MS), "shotgun" lipidomics (direct infusion MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Table 1: Comparison of Key Analytical Platforms for Phospholipid Quantification
| Feature | LC-MS/MS (Targeted) | Shotgun Lipidomics (Direct Infusion) | HPLC-ELSD | 31P NMR Spectroscopy |
|---|---|---|---|---|
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Direct infusion of total lipid extract into the mass spectrometer; separation based on mass-to-charge ratio. | Chromatographic separation followed by detection based on light scattering of nebulized analyte particles. | Measures the phosphorus-31 nucleus, allowing for quantification of phospholipid classes. |
| Specificity | Very High (separates isomers).[13] | Moderate to High (isobaric species can interfere).[13][14] | Low (quantifies based on mass, not structure).[15] | Class-specific, not species-specific.[10] |
| Sensitivity | High (pM to fM range).[12] | High, but can be affected by ion suppression from complex mixtures.[13] | Moderate (ng range).[15] | Low (µM to mM range).[8][10] |
| Quantification | Relative or absolute using stable isotope-labeled internal standards.[8][16] | Relative or absolute, heavily reliant on class-specific internal standards.[10][17] | Relative or absolute using external calibration curves.[15][18] | Absolute quantification using an internal standard with a known concentration.[10] |
| Throughput | Moderate to High. | High.[14] | Moderate. | Low. |
| Strengths | Excellent for resolving isomers and quantifying low-abundance species.[13][19] | Rapid, high-throughput screening of major lipid classes.[17] | Robust, cost-effective, does not require analyte to have a chromophore.[18] | Non-destructive, provides absolute quantification of total lipid classes without standards for each species.[10] |
| Limitations | Requires method development for chromatography. | Prone to ion suppression; difficulty with isomers.[13][14] | Non-linear response; lower sensitivity compared to MS.[15] | Insensitive; cannot differentiate fatty acid composition (e.g., PG(16:0/16:0) vs. PG(18:1/18:1)).[8][10] |
Experimental Protocols
Accurate quantification is underpinned by rigorous and reproducible experimental protocols. Below is a detailed methodology for the targeted quantification of PG(16:0/16:0) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted gold-standard approach.[13]
Protocol: Targeted Quantification of PG(16:0/16:0) by LC-MS/MS
1. Lipid Extraction (Modified Bligh & Dyer Method) [20] a. To a 100 µL sample (e.g., plasma, cell lysate), add a known amount of an appropriate internal standard (IS), such as PG(17:0/17:0) or a stable isotope-labeled PG(16:0/16:0)-d_x_. b. Add 1 mL of methanol and 0.5 mL of chloroform. Vortex thoroughly for 10-20 seconds.[20] c. Add another 1 mL of chloroform and 1 mL of LC-MS grade water to induce phase separation.[20] d. Vortex the mixture again and centrifuge at 3,000-3,500 rpm for 15-20 minutes to separate the aqueous and organic layers.[20] e. Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube. f. Dry the extracted lipids under a gentle stream of nitrogen gas. g. Reconstitute the dried lipid film in 250 µL of an appropriate solvent for LC-MS analysis (e.g., Methanol/Chloroform 1:1 v/v or isopropanol/acetonitrile/water mixtures).[20]
2. LC Separation (HILIC or Reversed-Phase) a. System: An ultra-high performance liquid chromatography (UHPLC) system. b. Column: For class separation, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used.[19][21] For separation based on acyl chain length and saturation, a C18 reversed-phase column is suitable.[22] c. Mobile Phase (HILIC example):
- Solvent A: Acetonitrile
- Solvent B: Water with 10 mM ammonium formate d. Gradient: A typical gradient would start at high organic content (e.g., 95% A) and gradually increase the aqueous component (B) to elute different lipid classes. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 30-40°C.
3. Mass Spectrometry Detection (Triple Quadrupole MS) a. Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for PG analysis, detecting the [M-H]⁻ ion.[21][23] b. Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[16] c. MRM Transitions:
- PG(16:0/16:0): The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 721.5. A characteristic product ion is the palmitate fatty acid fragment at m/z 255.2.[2] The transition would be 721.5 → 255.2.
- Internal Standard (e.g., PG(17:0/17:0)): A corresponding transition for the specific internal standard is monitored. d. Instrument Settings: Optimize parameters such as collision energy, declustering potential, and source temperature to maximize the signal for the target transitions.
4. Quantification and Data Analysis a. Generate a calibration curve using a series of known concentrations of a PG(16:0/16:0) authentic standard, with a fixed amount of the internal standard.[24] b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard. c. Determine the concentration of PG(16:0/16:0) in the unknown samples by interpolating their analyte/IS peak area ratios onto the calibration curve.[16][24]
Quantitative Data Summary
Direct cross-platform quantitative comparisons for PG(16:0/16:0) are not abundant in single studies. However, data from various targeted lipidomics analyses provide a reference for expected performance. The following table summarizes representative analytical figures of merit for PG quantification using LC-MS/MS based on published methods.
Table 2: Representative Quantitative Performance for PG Analysis by LC-MS/MS
| Parameter | PG(16:0/16:0) | PG(18:1/18:1) | PG(18:0/20:4) | Data Source |
|---|---|---|---|---|
| Linear Range (pmol) | 4.3 – 43 | 3.6 – 36 | 1.5 – 15 | [23] |
| Correlation Coefficient (r²) | 0.994 ± 0.002 | 0.998 ± 0.002 | 0.997 ± 0.004 | [23] |
| Precursor Ion (m/z, [M-H]⁻) | 721.5 | 773.5 | 825.5 | [19][23] |
| Product Ion (m/z) | 255.2 (Palmitate) | 281.2 (Oleate) | 303.2 (Arachidonate) | [2][19] |
| Limit of Detection (LOD) | ~80 pg phosphorus on column (class level) | - | - |[25] |
Note: This table is a synthesis of data from different studies to illustrate typical performance metrics and should not be interpreted as a direct comparative experiment. Values can vary significantly based on the specific instrument, matrix, and protocol.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a standard experimental workflow and the relevant biological pathway for PG(16:0/16:0).
Caption: A typical workflow for targeted lipidomics of PG(16:0/16:0).
Caption: PG(16:0/16:0) is synthesized from phosphatidic acid via CDP-diacylglycerol.
References
- 1. Human Metabolome Database: Showing metabocard for PG(16:0/16:0) (HMDB0010570) [hmdb.ca]
- 2. Dipalmitoylphosphatidylglycerol | C38H75O10P | CID 65144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. lipotype.com [lipotype.com]
- 7. Human Metabolome Database: Showing metabocard for PG(16:0/16:1(9Z)) (HMDB0010571) [hmdb.ca]
- 8. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 11. german.longdom.org [german.longdom.org]
- 12. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Meet Lipid Quantitation Challenges with Targeted Lipidomics [premierbiosoft.com]
- 17. journals.plos.org [journals.plos.org]
- 18. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis [ouci.dntb.gov.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 24. lipidmaps.org [lipidmaps.org]
- 25. Complementary approach for analysis of phospholipids by liquid chromatography hyphenated to elemental and molecular mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PG(16:0/16:0) in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as PG(16:0/16:0) or DPPG, in various physiological and pathological states. PG(16:0/16:0) is a specific phosphatidylglycerol species that plays a crucial role in biological membranes and is a key component of pulmonary surfactant.[1] Alterations in its abundance have been implicated in several diseases, most notably in respiratory conditions.
Quantitative Comparison of PG(16:0/16:0) Levels
The following tables summarize the quantitative changes of PG(16:0/16:0) and related phosphatidylglycerol (PG) species in diseased tissues compared to healthy controls.
Table 1: PG(16:0/16:0) and PG in Respiratory Diseases
| Disease State | Tissue/Fluid | Analyte | Change Compared to Healthy Control | Reference |
| Acute Respiratory Distress Syndrome (ARDS) | Bronchoalveolar Lavage Fluid (BALF) | Phosphatidylglycerol (PG) | Decreased | [2][3] |
| COVID-19 associated ARDS | Bronchoalveolar Lavage Fluid (BALF) | Phosphatidylglycerol (PG) | Decreased | [2] |
| Inflammatory Lung Injury | Bronchoalveolar Lavage Fluid (BALF) | Phosphatidylglycerol (PG) | Decreased | [2] |
Note: While direct quantitative data for PG(16:0/16:0) in ARDS is limited in the provided search results, the consistent decrease in the overall PG class is a strong indicator of its reduced presence. Dipalmitoylphosphatidylcholine (DPPC), or PC(16:0/16:0), another major saturated phospholipid in surfactant, is also found in significantly lower proportions in ARDS patients compared to healthy controls.[4]
Table 2: PG(16:0/16:0) in Metabolic and Inflammatory Models
| Condition | Model | Tissue | Analyte | Change Compared to Control | Reference |
| Perchlorate-induced Metabolic Disruption | High-fat diet mice | Liver | PG(16:0/16:0) | Increased (dose-dependent) | [5] |
| Ischemic Brain Injury | Mouse model (MCAO) | Cerebral Cortex | PG(18:1/20:4), PG(22:4/20:4) | Increased | [6] |
Note: The study on ischemic brain injury focused primarily on PC(16:0/16:0), but noted increases in other PG species, suggesting a complex remodeling of phospholipids in response to injury.[6]
Biological Roles and Signaling Pathways
PG(16:0/16:0) is a precursor for the synthesis of cardiolipin, a critical phospholipid for mitochondrial function.[2] One of the most significant emerging roles of phosphatidylglycerols, including PG(16:0/16:0), is in the modulation of the innate immune system.
Inhibition of Toll-Like Receptor (TLR) Signaling
Phosphatidylglycerol has been shown to inhibit the activation of Toll-like receptors (TLRs), which are key players in the inflammatory response. TLRs recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, triggering downstream signaling cascades that lead to the production of inflammatory cytokines. PG can suppress TLR2 and TLR4 activation induced by DAMPs, thereby reducing the inflammatory response.[7][8][9] This suggests a potential therapeutic role for PG in inflammatory conditions like psoriasis.[8]
Figure 1. Simplified diagram of PG(16:0/16:0) inhibiting TLR signaling.
Phosphatidylglycerol Biosynthesis
PG(16:0/16:0) is synthesized from phosphatidic acid through a series of enzymatic reactions. This pathway is fundamental for maintaining the cellular pool of phosphatidylglycerols.
Figure 2. Biosynthesis pathway of PG(16:0/16:0).
Experimental Protocols
The quantification of PG(16:0/16:0) and other lipids is primarily achieved through lipidomics, which involves lipid extraction followed by analysis using mass spectrometry.
Lipid Extraction
A common method for extracting lipids from biological samples is a modified Bligh-Dyer or Folch procedure.
-
Homogenization : Tissue samples are homogenized in a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Phase Separation : Water or a saline solution is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged.
-
Lipid Collection : The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.
Figure 3. General workflow for lipid extraction from tissues.
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual lipid species.
-
Chromatographic Separation : The lipid extract is injected into a liquid chromatograph, typically with a C18 reversed-phase column, to separate the different lipid classes and species based on their polarity and acyl chain length.
-
Ionization : The separated lipids are ionized, often using electrospray ionization (ESI).
-
Mass Analysis : The ionized lipids are detected by a mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PG(16:0/16:0) are monitored to ensure specificity and sensitivity.
-
Quantification : The abundance of PG(16:0/16:0) is determined by comparing its signal intensity to that of a known amount of an internal standard (e.g., a deuterated version of the lipid).
Conclusion
The available evidence strongly indicates a significant role for PG(16:0/16:0) and the broader phosphatidylglycerol class in the pathophysiology of respiratory diseases, particularly ARDS, where its deficiency is a hallmark of surfactant dysfunction. Emerging research also points towards its involvement in modulating inflammatory responses and its potential alteration in metabolic disorders. Further quantitative lipidomics studies are needed to fully elucidate the comparative levels of PG(16:0/16:0) across a wider range of diseases, which will be crucial for developing novel diagnostic and therapeutic strategies targeting lipid metabolism.
References
- 1. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the pulmonary surfactant in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeted Lipidomics Reveal the Effect of Perchlorate on Lipid Profiles in Liver of High-Fat Diet Mice [frontiersin.org]
- 6. An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands cycle in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Phosphatidylglycerol inhibits toll-like receptor-mediated inflammation by danger-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylglycerol Inhibits Toll-Like Receptor-Mediated Inflammation by Danger-Associated Molecular Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
PG(16:0/16:0) Levels: A Potential Indicator of Chilling Sensitivity in Plants Compared with Alternative Physiological Markers
A comprehensive guide for researchers on the utility of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (PG(16:0/16:0)) as a biomarker for chilling sensitivity in plants, with a comparative analysis against other established physiological indicators.
Chilling injury is a major abiotic stress that limits the geographical distribution and productivity of many important plant species. The ability to accurately and efficiently assess a plant's sensitivity to cold is crucial for developing chilling-tolerant varieties. One of the key molecular mechanisms implicated in chilling sensitivity is the composition of chloroplast membranes, specifically the levels of certain phosphatidylglycerol (PG) molecular species. This guide provides an in-depth comparison of using PG(16:0/16:0) levels as an indicator of chilling sensitivity versus other common physiological markers.
PG(16:0/16:0) and Membrane Fluidity at Low Temperatures
The fluidity of cellular membranes is critical for their proper function. At low temperatures, membranes can undergo a phase transition from a fluid liquid-crystalline state to a more rigid gel phase, which impairs the function of membrane-bound proteins and transport systems. The composition of fatty acids in membrane lipids plays a crucial role in determining the temperature at which this phase transition occurs.
Phosphatidylglycerol is a major phospholipid component of the thylakoid membranes within chloroplasts. A high proportion of saturated fatty acids, such as palmitic acid (16:0), in PG molecules is thought to increase the temperature at which the membrane solidifies, thereby increasing the plant's sensitivity to chilling. Specifically, the presence of high-melting-point molecular species of PG, including PG(16:0/16:0), is strongly correlated with chilling sensitivity in a wide range of plant species. Chilling-sensitive plants tend to have a significantly higher proportion of these disaturated PG molecules compared to chilling-resistant plants.
Comparative Analysis of Chilling Sensitivity Indicators
While the levels of PG(16:0/16:0) and other high-melting-point PG species provide a strong indication of chilling sensitivity at the molecular level, other physiological and biochemical markers are also widely used. This section compares PG(16:0/16:0) levels with three common alternative indicators: electrolyte leakage, proline content, and photosynthetic efficiency.
| Indicator | Principle | Advantages | Disadvantages |
| PG(16:0/16:0) Levels | Measures the abundance of a specific high-melting-point lipid species in chloroplast membranes, directly related to membrane phase transition temperature. | Direct, molecular-level indicator of a key mechanism of chilling injury. High correlation with chilling sensitivity in many species. | Requires specialized equipment (GC-MS, LC-MS) and expertise for lipid analysis. May not be a universal indicator for all plant species. |
| Electrolyte Leakage | Quantifies the loss of ions from cells, indicating damage to cell membranes. | Simple, rapid, and inexpensive method. Widely applicable to various plant tissues and stress conditions. | Indirect measure of membrane damage, not specific to chilling injury. Can be influenced by other factors like mechanical damage. |
| Proline Content | Measures the accumulation of proline, an osmoprotectant that accumulates in response to various stresses, including cold. | Relatively simple and can be quantified using spectrophotometric methods. Proline is a known stress indicator. | Not specific to chilling stress; proline accumulates in response to drought, salinity, and other stresses. The protective role versus being a symptom of damage is debated. |
| Photosynthetic Efficiency (Fv/Fm) | Measures the maximum quantum efficiency of photosystem II (PSII), a key component of the photosynthetic apparatus that is sensitive to cold-induced damage. | Non-invasive, rapid measurement. Directly reflects the functional status of the photosynthetic machinery. | Requires a specialized fluorometer. Can be affected by other stresses that impact photosynthesis, such as high light or drought. |
Experimental Protocols
Quantification of PG(16:0/16:0) Levels
a. Lipid Extraction:
A modified Bligh and Dyer method is commonly used for total lipid extraction from plant tissues.
-
Harvest approximately 1g of fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Transfer the powder to a glass tube and add 3 mL of a chloroform:methanol (1:2, v/v) solution. Vortex thoroughly.
-
Add 1 mL of chloroform and vortex again.
-
Add 1.5 mL of water and vortex to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
b. Phosphatidylglycerol Separation and Analysis:
The extracted lipids are then separated and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
Inject the sample into an LC system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with solvents such as water, acetonitrile, and isopropanol containing appropriate modifiers (e.g., formic acid, ammonium formate) to separate the different lipid classes.
-
The eluent from the LC is directed to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer) for detection and quantification.
-
PG(16:0/16:0) is identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.
-
Quantification is achieved by comparing the peak area of PG(16:0/16:0) to that of a known amount of an internal standard (e.g., a deuterated PG species).
Electrolyte Leakage Assay
-
Collect leaf discs of a uniform size (e.g., 1 cm diameter) from control and cold-treated plants.
-
Rinse the discs briefly with deionized water to remove surface contaminants.
-
Place a set number of discs (e.g., 10) in a test tube containing a known volume of deionized water (e.g., 10 mL).
-
Incubate the tubes at room temperature for a set period (e.g., 2-4 hours) on a shaker.
-
Measure the initial electrical conductivity of the solution (C1) using a conductivity meter.
-
Autoclave the tubes with the leaf discs to kill the tissue and release all electrolytes.
-
Cool the tubes to room temperature and measure the final electrical conductivity (C2).
-
Calculate the relative electrolyte leakage as (C1/C2) x 100%.
Proline Content Determination
-
Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
-
Mix 2 mL of the filtrate with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid in a test tube.
-
Heat the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
Extract the mixture with 4 mL of toluene and vortex for 15-20 seconds.
-
Separate the chromophore-containing toluene phase from the aqueous phase.
-
Measure the absorbance of the toluene phase at 520 nm using a spectrophotometer.
-
Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.
Photosynthetic Efficiency (Fv/Fm) Measurement
-
Dark-adapt the plant leaves for at least 30 minutes before measurement.
-
Use a portable chlorophyll fluorometer.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).
-
The instrument will automatically calculate the maximum quantum efficiency of PSII as Fv/Fm = (Fm - Fo) / Fm.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of plant response to chilling stress.
Caption: Experimental workflow for comparing chilling sensitivity indicators.
Conclusion
The level of PG(16:0/16:0) serves as a potent and direct molecular indicator of chilling sensitivity in many plant species, providing valuable insights into the underlying mechanisms of cold-induced membrane damage. While alternative methods such as electrolyte leakage, proline content, and photosynthetic efficiency are also effective and often simpler to implement, they provide a more general assessment of cellular stress and damage. For researchers aiming to understand the specific role of membrane composition in chilling tolerance and for breeding programs focused on this trait, the quantification of PG(16:0/16:0) and other high-melting-point PG species is a highly recommended approach. A combination of these methods will provide the most comprehensive understanding of a plant's response to chilling stress.
Headgroup Analysis for the Confirmation of PG(16:0/16:0) Identity: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of phospholipids is paramount for accurate experimental outcomes and the formulation of lipid-based drug delivery systems. This guide provides a comparative analysis of analytical techniques to definitively confirm the identity of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or PG(16:0/16:0), with a focus on headgroup characterization. We present supporting experimental data and methodologies for tandem mass spectrometry (MS/MS) and 31-Phosphorus Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, comparing the signature of PG(16:0/16:0) with other common phospholipids.
Data Presentation: Comparative Analysis of Phospholipid Headgroups
To facilitate a clear comparison, the following tables summarize the key analytical data for distinguishing PG(16:0/16:0) from other dipalmitoyl phospholipids: Phosphatidic Acid (PA), Phosphatidylcholine (PC), and Phosphatidylethanolamine (PE).
Table 1: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Dipalmitoyl Phospholipids (Negative Ion Mode)
| Phospholipid | Precursor Ion [M-H]⁻ (m/z) | Characteristic Headgroup Fragment Ions (m/z) | Key Neutral Losses |
| PG(16:0/16:0) (DPPG) | 721.5 | 227, 209, 171[1] | Loss of palmitic acid (256 Da) |
| PA(16:0/16:0) (DPPA) | 647.5 | 153 (glycerol-3-phosphate) | Loss of palmitic acid (256 Da) |
| PC(16:0/16:0) (DPPC) | 734.5 | 184 (phosphocholine - positive mode)[2][3] | Loss of methyl group from choline headgroup (-15 Da) in negative mode MS³[4] |
| PE(16:0/16:0) (DPPE) | 690.5 | Loss of fatty acyl chains as carboxylates is a principal fragment[4] | Neutral loss of the polar headgroup (141 Da)[5] |
Table 2: ³¹P NMR Chemical Shift Ranges for Dipalmitoyl Phospholipids
| Phospholipid | Typical ³¹P Chemical Shift (ppm) Range | Distinguishing Features |
| PG(16:0/16:0) (DPPG) | -1.0 to 1.0 | Relatively small temperature coefficient[6] |
| PA(16:0/16:0) (DPPA) | 1.0 to 3.0 | Chemical shift is highly sensitive to pH[7] |
| PC(16:0/16:0) (DPPC) | -1.0 to 0.0 | Small temperature coefficient[6] |
| PE(16:0/16:0) (DPPE) | 0.0 to 1.5 | High temperature coefficient due to protonated headgroup[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Phospholipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the analysis of phospholipids, including PG(16:0/16:0), from a lipid extract.
1. Lipid Extraction:
-
Utilize a modified Bligh and Dyer method for total lipid extraction from the sample matrix.[8]
-
To prevent oxidation of unsaturated lipids, add antioxidants like butylated hydroxytoluene (BHT) during extraction.[9]
-
For tissue samples, flash-freeze in liquid nitrogen and minimize handling before extraction to prevent enzymatic degradation.[9]
-
Dry the final organic phase containing the lipid extract under a stream of nitrogen gas.[10]
2. Chromatographic Separation:
-
Reconstitute the dried lipid extract in an appropriate solvent, such as a 1:1 chloroform/methanol mixture.[8]
-
Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation based on headgroup polarity.
-
Use a gradient elution with a mobile phase system consisting of, for example, acetonitrile/water with ammonium formate.
3. Mass Spectrometry Analysis:
-
Perform analysis on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[9]
-
Acquire data in negative ion mode for the analysis of PG, PA, and PE, as this mode provides characteristic fragmentation of the headgroup.[1] For PC, positive ion mode is typically used to observe the characteristic m/z 184 fragment.[2][3]
-
Set the mass spectrometer to perform data-dependent MS² or targeted MS/MS on the precursor ion mass of PG(16:0/16:0) ([M-H]⁻ at m/z 721.5).
-
Typical ESI-MS conditions can be set as follows: spray voltage, 4 kV; transfer tube temperature, 300 °C.[11]
4. Data Analysis:
-
Identify PG(16:0/16:0) based on its precursor ion mass and the presence of characteristic fragment ions (m/z 227, 209, and 171) corresponding to the glycerol headgroup.[1]
-
Compare the fragmentation pattern to that of other phospholipid standards to confirm identity.
Protocol 2: Phospholipid Headgroup Analysis by ³¹P NMR Spectroscopy
This protocol provides a general workflow for the identification and quantification of phospholipids based on their headgroup.
1. Sample Preparation:
-
Extract the total lipids from the sample using a suitable method (e.g., Folch or Bligh and Dyer).
-
Dissolve the dried lipid extract (typically 5-10 mg of phospholipid) in a deuterated solvent mixture.[9] A common solvent system is a mixture of chloroform, methanol, and a chelating agent like EDTA in D₂O to improve spectral resolution.[12]
-
Transfer the sample to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use proton decoupling to simplify the spectrum and obtain sharp singlets for each phospholipid class.
-
To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[13]
-
Employ a sufficient relaxation delay (e.g., 5-15 seconds) to allow for full relaxation of the phosphorus nuclei.[14]
3. Data Processing and Analysis:
-
Reference the ³¹P chemical shifts to an external standard of 85% phosphoric acid (0 ppm).
-
Identify the different phospholipid headgroups based on their characteristic chemical shifts (see Table 2).
-
The relative molar concentration of each phospholipid can be determined by integrating the corresponding peaks in the spectrum.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships in the headgroup analysis of PG(16:0/16:0).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I. In chloroform-methanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. High-pressure 31P NMR study of dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PG(16:0/16:0)
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), also known as PG(16:0/16:0).
PG(16:0/16:0) is a phospholipid widely utilized in the formulation of micelles, liposomes, and other artificial membranes. While it is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research. This guide provides detailed procedures for personal protective equipment, handling, and disposal of PG(16:0/16:0).
Personal Protective Equipment (PPE)
Following standard laboratory procedures, the use of appropriate personal protective equipment is recommended when handling PG(16:0/16:0). Although not classified as hazardous, these precautions minimize exposure and prevent contamination.
| PPE Category | Recommendation | Details |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile gloves | Standard laboratory practice for handling any chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential spills. |
| Respiratory Protection | Type N95 (US) respirator or equivalent | Recommended when handling the powder form to avoid inhalation of fine particles.[1] Not required for solutions. |
Operational Protocol: Handling PG(16:0/16:0) Powder
PG(16:0/16:0) is a saturated lipid and is stable as a powder.[2] Proper handling is key to preventing contamination and ensuring accurate experimental results.
Storage:
Handling Procedure:
-
Before use, remove the container from the freezer and allow it to equilibrate to room temperature. This prevents condensation of moisture onto the powder, which can lead to hydrolysis.[2]
-
Don the appropriate PPE as outlined in the table above.
-
Work in a clean, designated area, such as a laboratory hood or a dedicated bench space, to minimize the risk of contamination.
-
Weigh the desired amount of PG(16:0/16:0) powder using a clean spatula and weighing paper or a weigh boat.
-
If preparing a solution, dissolve the powder in a suitable organic solvent, such as chloroform, in a glass vial.[3]
-
Once the desired amount is measured, securely close the container and return it to storage at -20°C.
Disposal Plan
As PG(16:0/16:0) is not considered a hazardous chemical, disposal is straightforward. However, it is imperative to adhere to your institution's specific waste disposal guidelines.
Solid Waste:
-
Empty containers and any disposable materials (e.g., weigh boats, contaminated paper towels) that have come into contact with PG(16:0/16:0) can typically be disposed of in the regular laboratory trash.[4][5]
Liquid Waste:
-
Small quantities of solutions containing PG(16:0/16:0) in common organic solvents should be collected in a designated non-hazardous liquid waste container.
-
Always consult and follow your local and institutional regulations for chemical waste disposal.[5][6] Do not pour organic solvents down the drain.
References
- 1. 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) =99 TLC 67232-81-9 [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
